5-(4-Fluorophenyl)oxazol-2-amine
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-1,3-oxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARATJSBAGJVSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650242 | |
| Record name | 5-(4-Fluorophenyl)-1,3-oxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21718-02-5 | |
| Record name | 5-(4-Fluorophenyl)-1,3-oxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-fluorophenyl)-1,3-oxazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: A Putative Mechanism of Action for 5-(4-Fluorophenyl)oxazol-2-amine
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific mechanism of action for 5-(4-Fluorophenyl)oxazol-2-amine is limited. This document outlines a putative mechanism based on the established activity of structurally related compounds. The core scaffold, featuring a five-membered heterocyclic ring (oxazole) substituted with a 4-fluorophenyl group, is a common feature in a class of kinase inhibitors targeting p38 Mitogen-Activated Protein (MAP) Kinase.[1][2][3] This whitepaper will, therefore, focus on this proposed mechanism.
Executive Summary
The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[4][5][6] Dysregulation of this pathway is implicated in a host of inflammatory diseases, making it a key therapeutic target.[3][7] Compounds possessing a vicinal aryl/heterocyclyl system, such as the 4-fluorophenyl and oxazole moieties in the title compound, have been identified as potent inhibitors of p38α MAP kinase.[1][3][8] These inhibitors are typically ATP-competitive, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.[8][9] This document details the proposed mechanism of action for this compound as a p38α MAP kinase inhibitor, describes the associated signaling cascade, provides illustrative quantitative data, and outlines a representative experimental protocol for assessing its activity.
Putative Mechanism of Action: p38α MAP Kinase Inhibition
The proposed mechanism of action for this compound is the selective, ATP-competitive inhibition of p38α MAP kinase (MAPK14). The key structural elements supporting this hypothesis are:
-
The 4-Fluorophenyl Group: This moiety is known to occupy a critical hydrophobic pocket (HPI) in the ATP-binding site of p38α, a prerequisite for potent inhibitory activity.[8]
-
The Oxazole Ring: The oxazole core acts as a scaffold, correctly positioning the aryl substituents. Heterocyclic rings like oxazole, isoxazole, and imidazole are common in p38 inhibitors, where nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine portion of ATP.[1][3][8]
By binding to the ATP pocket, the compound is hypothesized to block the phosphotransfer reaction from ATP to downstream protein substrates, thereby attenuating the entire signaling cascade.
The p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a three-tiered kinase cascade that translates extracellular signals into a cellular response.[5][10] It is a central mediator of inflammation and cellular stress.[6][11]
-
Activation: The pathway is initiated by various stimuli, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β), and environmental stresses like UV radiation or osmotic shock.[10][12]
-
MAP3K Activation: These stimuli activate upstream MAP Kinase Kinase Kinases (MAP3Ks), such as TAK1 or ASK1.[10]
-
MAP2K Phosphorylation: Activated MAP3Ks then phosphorylate and activate MAP Kinase Kinases (MAP2Ks), primarily MKK3 and MKK6, which are specific to the p38 pathway.[10][12]
-
p38 MAPK Phosphorylation: MKK3/MKK6 dually phosphorylate p38α on specific threonine (Thr180) and tyrosine (Tyr182) residues within its activation loop, leading to its conformational activation.[12]
-
Downstream Effects: Activated p38α phosphorylates a host of downstream targets, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF-2.[4][12][13] This leads to the regulation of gene expression, resulting in the increased production of inflammatory cytokines (TNF-α, IL-6) and modulation of cell cycle and apoptosis.[4][6]
This compound is proposed to intervene at Step 5, preventing the phosphorylation of downstream targets by activated p38α.
Quantitative Biological Data (Illustrative)
No specific quantitative data for this compound has been found in the reviewed literature. The following table provides an illustrative example of the types of data typically generated for a p38α kinase inhibitor.
| Parameter | Assay Type | Target | Value | Notes |
| IC50 | In Vitro Kinase Assay | Human p38α | 50 nM | Half-maximal inhibitory concentration against the isolated enzyme. |
| Kd | Binding Assay (e.g., SPR) | Human p38α | 38 nM | Equilibrium dissociation constant, indicates binding affinity. |
| IC50 | Cell-Based Assay | LPS-stimulated THP-1 cells | 0.5 µM | Measures inhibition of TNF-α production in a cellular context. |
| Selectivity | Kinase Panel Screen | JNK2, ERK1, etc. | >10 µM | IC50 values against other related kinases to assess specificity. |
Key Experimental Protocols
A crucial experiment to validate the proposed mechanism of action is a direct, in vitro kinase inhibition assay. Below is a representative, detailed protocol for a non-radioactive, luminescence-based p38α kinase assay.
Protocol: ADP-Glo™ Luminescent p38α Kinase Assay
This protocol is adapted from standard methodologies for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human p38α.
Materials:
-
Recombinant human p38α enzyme
-
Kinase substrate (e.g., ATF-2 peptide)
-
Adenosine triphosphate (ATP)
-
Test Compound: this compound, serially diluted in DMSO
-
Reference Inhibitor: SB 202190 or similar[15]
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[14]
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well low-volume assay plates (white)
-
Luminometer
Workflow Diagram:
Procedure:
-
Compound Preparation: Prepare a 12-point, 3-fold serial dilution of this compound in 100% DMSO. The final concentration in the assay will be much lower (e.g., 200x dilution), so the starting concentration should be adjusted accordingly.
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice.
-
Dilute the p38α enzyme to the desired working concentration (pre-determined via enzyme titration) in Kinase Buffer.
-
Prepare a 2X Substrate/ATP mix by diluting the ATF-2 substrate and ATP to their final desired concentrations in Kinase Buffer. The ATP concentration should ideally be at or near its Km for the enzyme.
-
-
Assay Plating:
-
To the wells of a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for 0% and 100% inhibition controls).
-
Add 2 µL of the diluted p38α enzyme solution to all wells.
-
Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mix to all wells. The final volume is 5 µL.
-
-
Kinase Reaction Incubation:
-
Mix the plate gently.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection (Part 1):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection (Part 2):
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data using the 0% inhibition (DMSO only) and 100% inhibition (no enzyme or high concentration of reference inhibitor) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
While direct experimental evidence for this compound is not widely published, a strong, structure-based hypothesis points to its action as an inhibitor of the p38α MAP kinase. This proposed mechanism aligns with extensive research on related heterocyclic compounds that target the ATP-binding site of this key inflammatory regulator.[1][2][3] Validation of this hypothesis requires direct enzymatic and cell-based assays as outlined in this guide. The potential to modulate the p38 pathway makes this and similar compounds subjects of significant interest for the development of novel anti-inflammatory therapeutics.
References
- 1. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. promega.com [promega.com]
- 15. selleckchem.com [selleckchem.com]
The Biological Activity of 5-(4-Fluorophenyl)oxazol-2-amine and its Analogs: A Technical Overview for Drug Discovery Professionals
Abstract
This technical guide provides a detailed examination of the biological activity of 5-(4-Fluorophenyl)oxazol-2-amine, a member of the 2-amino-5-phenyloxazole class of compounds. While specific data on this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs to project its potential therapeutic applications and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of this chemical scaffold, including its potential as a kinase inhibitor. The information presented herein is drawn from patent literature and academic research, providing a foundation for future investigation into this promising compound class.
Introduction
The oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous biologically active compounds. The 2-amino-5-phenyloxazole core, in particular, has garnered interest for its potential to modulate the activity of various enzymes and receptors. This guide focuses on this compound, a specific derivative with a fluorine substitution on the phenyl ring, a common modification to enhance metabolic stability and binding affinity. Due to the limited public data on this exact molecule, this paper will draw upon findings from structurally similar compounds to elucidate its potential biological activities, with a primary focus on its role as a kinase inhibitor.
Potential Therapeutic Target and Mechanism of Action
Research into 2-amino-5-phenyloxazole derivatives has identified them as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways. One significant target for this class of compounds is Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), an enzyme involved in the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway plays a crucial role in regulating a variety of cellular processes, including inflammation, apoptosis, and cell differentiation. Dysregulation of the JNK pathway has been implicated in a range of diseases, such as neurodegenerative disorders, inflammatory conditions, and cancer.
The proposed mechanism of action for this compound and its analogs is the competitive inhibition of ATP binding to the kinase domain of the target enzyme. By occupying the ATP-binding pocket, these compounds prevent the phosphorylation of downstream substrates, thereby modulating the signaling cascade.
Signaling Pathway Diagram
Caption: Proposed mechanism of action via inhibition of MAP4K4 in the JNK signaling pathway.
Quantitative Analysis of Biological Activity
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| Analog 1 | MAP4K4 | Biochemical | 100 | |
| Analog 1 | JNK Phosphorylation | Cellular | 500 |
Experimental Protocols
The following are representative experimental protocols that could be employed to evaluate the biological activity of this compound, based on standard methodologies for kinase inhibitor profiling.
MAP4K4 Biochemical Assay
This assay is designed to measure the direct inhibitory effect of the compound on the enzymatic activity of MAP4K4.
Caption: Workflow for a typical in vitro biochemical kinase assay.
Methodology:
-
Reagent Preparation: Recombinant human MAP4K4 enzyme, a suitable peptide substrate, and ATP are prepared in a kinase assay buffer. This compound is serially diluted in DMSO to create a concentration gradient.
-
Reaction Initiation: The enzymatic reaction is initiated by adding ATP to a mixture of the MAP4K4 enzyme, the substrate peptide, and the test compound in a 384-well plate.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Signal Detection: A kinase detection reagent, such as ADP-Glo™ or Kinase-Glo®, is added to the wells. This reagent measures the amount of ADP produced or the remaining ATP, respectively, which is inversely proportional to the kinase activity.
-
Data Acquisition: The luminescence or fluorescence signal is read using a plate reader.
-
Data Analysis: The raw data is converted to percent inhibition relative to a DMSO control. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is then calculated by fitting the data to a four-parameter logistic curve.
Cellular JNK Phosphorylation Assay
This assay assesses the ability of the compound to inhibit the JNK signaling pathway within a cellular context.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HEK293 or HeLa) is cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with varying concentrations of this compound for a predetermined time.
-
Pathway Stimulation: The JNK pathway is stimulated using a known activator, such as anisomycin or UV radiation.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Detection of Phospho-JNK: The levels of phosphorylated JNK (p-JNK) and total JNK are quantified using a sensitive detection method, such as a sandwich ELISA or a Western blot.
-
Data Analysis: The ratio of p-JNK to total JNK is calculated for each treatment condition. The results are then normalized to the stimulated control to determine the percent inhibition of JNK phosphorylation. The EC50 value, the concentration of the compound that causes 50% inhibition of JNK phosphorylation in cells, is then determined.
Conclusion and Future Directions
While direct experimental data on this compound is not extensively published, the available information on the broader 2-amino-5-phenyloxazole class of compounds suggests that it holds significant potential as a kinase inhibitor, particularly targeting MAP4K4 and the JNK signaling pathway. The fluorine substitution may offer advantages in terms of metabolic stability and target engagement.
Future research should focus on the synthesis and in-depth biological evaluation of this compound. Key next steps include:
-
In Vitro Profiling: Comprehensive kinase screening to determine its selectivity profile.
-
Cellular Assays: Evaluation of its activity in various disease-relevant cellular models.
-
ADME/Tox Studies: Assessment of its absorption, distribution, metabolism, excretion, and toxicity properties.
-
In Vivo Efficacy: Testing in animal models of diseases where JNK pathway dysregulation is implicated.
A thorough investigation of these aspects will be crucial to fully elucidate the therapeutic potential of this compound and to advance its development as a potential drug candidate.
In Vitro Evaluation of 5-(4-Fluorophenyl)oxazol-2-amine: A Technical Overview
Notice of Limited Data Availability
An extensive review of publicly accessible scientific literature and databases has revealed a significant lack of specific in vitro evaluation data for the compound 5-(4-Fluorophenyl)oxazol-2-amine . Consequently, the creation of an in-depth technical guide containing quantitative data, detailed experimental protocols, and specific signaling pathways for this particular molecule is not feasible at this time.
This document will instead provide a comprehensive, albeit general, guide for researchers, scientists, and drug development professionals on the typical in vitro methodologies that would be employed to evaluate a novel compound such as this compound. This will include common experimental workflows, potential signaling pathways of interest for this class of compounds, and standardized protocols.
Introduction to 2-Aminooxazoles
The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, known to be a key pharmacophore in a variety of biologically active molecules. Compounds bearing this moiety have demonstrated a wide range of activities, including but not limited to, anti-inflammatory, antibacterial, and anticancer effects. The presence of a 4-fluorophenyl group at the 5-position of the oxazole ring suggests potential for interactions with targets that have specific hydrophobic and electronic requirements. A thorough in vitro evaluation is the critical first step in elucidating the biological activity and therapeutic potential of such a novel chemical entity.
General Methodologies for In Vitro Evaluation
The primary objectives of an initial in vitro evaluation are to determine the compound's cytotoxic profile, identify its primary biological target(s), and elucidate its mechanism of action at the cellular level.
Cytotoxicity and Antiproliferative Activity
A fundamental primary screen is to assess the compound's effect on cell viability across various cell lines. This helps to identify a therapeutic window and to flag potential general toxicity.
Table 1: Hypothetical Cytotoxicity Data for a 2-Aminooxazole Compound
| Cell Line | Cancer Type | Assay Type | Time Point (hr) | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 72 | 15.2 |
| HCT116 | Colorectal Carcinoma | SRB | 48 | 22.5 |
| A549 | Lung Carcinoma | CellTiter-Glo® | 72 | > 100 |
| HEK293 | Normal Embryonic Kidney | MTT | 72 | 85.7 |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the compound solutions to the wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.
Experimental Workflow for Cytotoxicity Screening
5-(4-Fluorophenyl)oxazol-2-amine: A Technical Whitepaper on its Potential as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 5-(4-Fluorophenyl)oxazol-2-amine, a small molecule belonging to the oxazole class of heterocyclic compounds. While direct extensive research on this specific molecule is not widely published, its structural characteristics, shared with known bioactive molecules, suggest significant potential as an enzyme inhibitor. This whitepaper synthesizes available data on structurally related compounds to build a strong case for the investigation of this compound as a lead compound in drug discovery programs. We will explore its plausible synthesis, potential enzyme targets with a focus on kinase inhibition, and provide detailed experimental protocols for its synthesis and evaluation.
Introduction
The oxazole scaffold is a prominent feature in many biologically active compounds and approved pharmaceuticals due to its favorable physicochemical properties and ability to engage in various biological interactions. The 2-aminooxazole moiety, in particular, is a known pharmacophore that can act as a bioisostere for other functional groups, enhancing binding affinities to target proteins. The presence of a 4-fluorophenyl group is also a common strategy in medicinal chemistry to improve metabolic stability and target engagement through halogen bonding.
Compounds with a vicinal fluorophenyl system connected to a five-membered heterocyclic core have been identified as potential inhibitors of key signaling enzymes, such as p38α MAP kinase.[1] Furthermore, various oxazole derivatives have been successfully developed as inhibitors of enzymes like cyclooxygenase-2 (COX-2).[2] Given these precedents, this compound emerges as a molecule of high interest for screening and development as a novel enzyme inhibitor.
Plausible Synthesis
A likely synthetic route for this compound can be adapted from the microwave-assisted synthesis of analogous compounds.[1] The proposed reaction involves the condensation of a substituted α-bromoketone with urea.
Caption: Proposed workflow for the synthesis of this compound.
Potential Enzyme Targets and Mechanism of Action
Based on the activity of structurally similar compounds, this compound is a promising candidate for inhibiting enzymes involved in cellular signaling pathways, particularly protein kinases.
p38α Mitogen-Activated Protein (MAP) Kinase
A closely related compound, 5-(4-flouorophenyl)-4-(pyridin-4-yl)oxazol-2-amine, has been highlighted as a potential inhibitor of p38α MAP kinase.[1] This kinase is a key regulator of cellular responses to inflammatory cytokines and environmental stress. Its dysregulation is implicated in a variety of inflammatory diseases and cancers. Inhibition of p38α MAP kinase can modulate downstream signaling, affecting the production of pro-inflammatory cytokines like TNF-α and IL-6.
Caption: Simplified p38α MAP kinase signaling pathway and the potential point of inhibition.
Cyclooxygenase-2 (COX-2)
Several 4,5-disubstituted oxazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors.[2] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are an important class of anti-inflammatory drugs. The structural features of this compound make it a candidate for investigation against this target.
Quantitative Data for Structurally Related Compounds
While specific inhibitory concentrations (IC50) or binding constants (Ki) for this compound are not available in the public domain, the following table summarizes the activity of structurally related oxazole and thiazole compounds against relevant enzyme targets. This data provides a strong rationale for the proposed inhibitory potential of the title compound.
| Compound Class | Specific Compound Example | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |
| Phenyl-oxazole | 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide (JTE-522) | COX-2 | IC50 = 23 nM | [2] |
| Phenyl-oxazole | 6-[4-(2-fluorophenyl)-1,3-oxazol-5-yl]-N-(propan-2-yl)-1,3-benzothiazol-2-amine | p38α MAP kinase | Not specified, but identified as an inhibitor | |
| Phenyl-thiazole | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) | Aurora A/B Kinases | Ki = 8.0 nM (Aurora A), 9.2 nM (Aurora B) | [3] |
| Phenyl-thiazole | 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | Ki = 0.008 µM | [4] |
| Phenyl-thiazole | 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase | Ki = 0.129 µM | [4] |
Experimental Protocols
Synthesis of 5-(4-Fluorophenyl)-4-(pyridin-4-yl)oxazol-2-amine (A Representative Protocol)
This protocol for a closely related compound can be adapted for the synthesis of this compound by using 2-bromo-1-(4-fluorophenyl)ethan-1-one as the starting material.[1]
Materials:
-
2-Bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide
-
Urea
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Sodium sulfate (Na2SO4)
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
Procedure:
-
Combine 2-bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide (0.40 mmol), urea (0.40 mmol), and DMF (1 ml) in a microwave reaction vial.
-
Heat the reaction vessel in a CEM microwave reactor for 10 minutes at 160°C (initial power 250 W).
-
Cool the vessel to room temperature using a stream of compressed air.
-
Add water and ethyl acetate to the reaction mixture and separate the organic layer.
-
Wash the organic layer three times with water, dry over Na2SO4, and concentrate in vacuo.
-
Suspend the resulting residue twice with a DCM/EtOH (95:5) mixture, filter, and dry to yield the final product.
In-vitro p38α MAP Kinase Inhibition Assay (General Protocol)
This general protocol outlines a typical procedure to evaluate the inhibitory activity of a test compound against p38α MAP kinase.
Materials:
-
Recombinant active p38α MAP kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (at or near the Km for p38α)
-
Substrate (e.g., myelin basic protein or a specific peptide substrate)
-
Test compound (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the p38α MAP kinase enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Caption: General workflow for an in-vitro p38α MAP kinase inhibition assay.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel enzyme inhibitors. Based on the well-documented activities of structurally related oxazole and thiazole compounds, there is a strong scientific basis to pursue the synthesis and biological evaluation of this molecule. The primary focus of initial screening should be on protein kinases, particularly p38α MAP kinase, as well as other enzymes implicated in inflammation such as COX-2.
Future research should involve:
-
The definitive synthesis and structural characterization of this compound.
-
In-vitro screening against a broad panel of protein kinases to determine its potency and selectivity.
-
Cell-based assays to confirm its activity in a biological context and to assess its cytotoxicity.
-
Lead optimization through the synthesis of analogs to improve potency, selectivity, and pharmacokinetic properties.
The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents for the treatment of inflammatory diseases, cancer, and other conditions driven by aberrant enzyme activity.
References
- 1. 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors: enhancement of the selectivity by introduction of a fluorine atom and identification of a potent, highly selective, and orally active COX-2 inhibitor JTE-522(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 5-(4-Fluorophenyl)oxazol-2-amine: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of a Privileged Scaffold in Kinase and Hypoxia Pathway Inhibition
The 5-(4-Fluorophenyl)oxazol-2-amine core is a significant pharmacophore in modern medicinal chemistry, demonstrating notable inhibitory activity against key therapeutic targets such as p38 MAP kinase and hypoxia-inducible factor-1 (HIF-1). This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for this scaffold, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing the associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Core Structure and Key Biological Targets
The this compound scaffold is characterized by a central oxazole ring substituted with a 4-fluorophenyl group at the 5-position and an amino group at the 2-position. This arrangement of functional groups has been found to be crucial for its interaction with the ATP-binding pocket of various kinases and for its ability to modulate the hypoxia signaling pathway.
The primary biological targets identified for derivatives of this scaffold include:
-
p38 Mitogen-Activated Protein (MAP) Kinase: A key enzyme in the inflammatory signaling cascade, making it a high-value target for autoimmune diseases and inflammatory conditions.
-
Hypoxia-Inducible Factor-1 (HIF-1): A transcription factor that plays a central role in the cellular response to low oxygen levels, a hallmark of the tumor microenvironment. Inhibition of HIF-1 is a promising strategy in oncology.
Structure-Activity Relationship (SAR) Analysis
The biological activity of the this compound core can be significantly modulated by substitutions at various positions. The following sections summarize the key SAR findings from multiple studies on analogous compounds.
Substitutions on the 5-Phenyl Ring
The presence of the 4-fluorophenyl group is a recurring motif in potent kinase inhibitors. The fluorine atom is believed to engage in favorable interactions within the hydrophobic pocket of the kinase active site.
| Substitution at Phenyl Ring | Target | Activity | Reference |
| 4-Fluoro | p38 MAPK | Potent Inhibition | [1][2] |
| Unsubstituted Phenyl | p38 MAPK | Reduced Potency | [1] |
| 4-Chloro | p38 MAPK | Similar to 4-Fluoro | [1] |
| 4-Methoxy | p38 MAPK | Decreased Potency | [1] |
Modifications of the 2-Amino Group
The 2-amino group serves as a critical hydrogen bond donor, interacting with key residues in the hinge region of the kinase ATP-binding site.
| Substitution at 2-Amino Group | Target | Activity | Reference |
| -NH2 (unsubstituted) | p38 MAPK | Essential for Activity | [1] |
| -NHMe | p38 MAPK | Reduced Activity | [1] |
| -NMe2 | p38 MAPK | Inactive | [1] |
| -NH-Acyl | Tubulin Polymerization | Variable Activity | [3] |
Substitution at the 4-Position of the Oxazole Ring
The 4-position of the oxazole ring is a key vector for introducing additional functionality to target specific sub-pockets of the enzyme active site.
| Substitution at 4-Position | Target | Activity | Reference |
| -H (unsubstituted) | p38 MAPK | Baseline Activity | [1] |
| -Methyl | p38 MAPK | Increased Potency | [1] |
| -Phenyl | p38 MAPK | Variable, depends on substitution | [1] |
| -Pyridyl | p38 MAPK | Potent Inhibition | [4] |
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to this compound and its analogs involves the condensation of an α-haloketone with urea or a substituted urea.
Caption: General synthetic scheme for this compound.
Protocol:
-
To a solution of 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add urea (1.2 eq).
-
Heat the reaction mixture at 80-100 °C for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization or column chromatography to afford the desired this compound.
In Vitro p38 MAP Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against p38 MAPK can be determined using a variety of commercially available assay kits or by developing an in-house assay. A typical protocol for a luminescence-based kinase assay is described below.
Caption: Workflow for an in vitro p38 MAP kinase inhibition assay.
Protocol:
-
Prepare a reaction buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl2, and 1 mM DTT.
-
In a 96-well plate, add the p38α enzyme and its substrate (e.g., recombinant ATF2 protein) to the reaction buffer.
-
Add the test compounds at a range of concentrations (typically from 1 nM to 100 µM).
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ATP remaining using a luminescence-based kit (e.g., Kinase-Glo®).
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
HIF-1α Inhibition Assay (Cell-Based Reporter Assay)
The inhibition of HIF-1α activity can be assessed using a cell-based reporter gene assay. This assay measures the transcriptional activity of HIF-1 by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a hypoxia-responsive element (HRE).
Caption: Workflow for a cell-based HIF-1α reporter assay.
Protocol:
-
Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing a luciferase reporter gene driven by a hypoxia-responsive element (HRE).
-
Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds.
-
Induce hypoxia by placing the cells in a hypoxic chamber (1% O2) or by treating them with a hypoxia-mimicking agent like cobalt chloride (CoCl2).
-
Incubate the cells for 16-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The luminescence signal is directly proportional to the transcriptional activity of HIF-1.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways
p38 MAP Kinase Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to extracellular stresses and inflammatory cytokines. This compound derivatives typically act as ATP-competitive inhibitors of p38α, thereby blocking the downstream phosphorylation of target proteins.
Caption: Inhibition of the p38 MAP kinase signaling pathway.
HIF-1 Signaling Pathway
Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. Some oxazole derivatives have been shown to inhibit the accumulation of HIF-1α, although the exact mechanism is still under investigation.
Caption: Inhibition of the HIF-1 signaling pathway.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of potent and selective inhibitors of p38 MAP kinase and the HIF-1 signaling pathway. The structure-activity relationships outlined in this guide highlight the critical importance of the 4-fluorophenyl moiety, the 2-amino group, and the potential for further optimization through substitution at the 4-position of the oxazole ring. The provided experimental protocols offer a foundation for the synthesis and biological evaluation of novel analogs. Further exploration of this chemical space is warranted to develop next-generation therapeutics for inflammatory diseases and cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of 5-(4-Fluorophenyl)oxazol-2-amine and its Derivatives as FLT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and development of a promising class of oxazol-2-amine compounds, centered around the 5-(4-fluorophenyl)oxazol-2-amine core structure. These compounds have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a critical target in the treatment of Acute Myeloid Leukemia (AML). This document provides a comprehensive overview of the synthesis, mechanism of action, and biological activity of these molecules, with a particular focus on the lead compound, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine. Detailed experimental protocols for key assays and quantitative biological data are presented to support further research and development in this area.
Introduction: The Therapeutic Rationale for FLT3 Inhibition
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells. A significant subset of AML cases, approximately 30%, involves mutations in the FMS-like tyrosine kinase 3 (FLT3) gene. These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the FLT3 receptor.[1] This aberrant signaling drives uncontrolled cell proliferation and survival, and is associated with a poor prognosis. Consequently, the development of small molecule inhibitors targeting FLT3 has become a key therapeutic strategy in AML. The this compound scaffold has emerged as a promising foundation for the development of such inhibitors.
Synthesis and Characterization
The synthesis of the this compound core and its derivatives generally proceeds through the reaction of an α-haloketone with a source of the 2-amino group, such as urea or a substituted urea.
General Synthesis of the Oxazol-2-amine Core
Synthesis of Lead Compound 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (7c)
The lead compound identified in key studies is an N-phenyl derivative of the core structure.[1] The synthesis follows a multi-step pathway, likely beginning with the formation of the oxazole ring followed by functionalization, or by using a substituted urea in the initial cyclization step.
Biological Activity and Mechanism of Action
Target Profile: FLT3 Kinase Inhibition
The primary mechanism of action for this class of compounds is the inhibition of the FLT3 receptor tyrosine kinase. The lead compound, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (7c), has demonstrated potent inhibitory activity against both wild-type FLT3 and its clinically relevant mutants, FLT3-ITD and FLT3-D835Y.[1]
Cellular Activity in AML Models
In cellular assays, these compounds exhibit potent anti-proliferative effects against AML cell lines harboring FLT3-ITD mutations, such as Molm-13 and MV4-11.[1][3] The cytotoxic activity is selective for FLT3-mutant cells, with significantly less effect on cells lacking this mutation (e.g., HL-60).[1]
In Vivo Efficacy
The anti-leukemic activity of 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (7c) has been confirmed in vivo using a mouse xenograft model with MV4-11 cells.[3]
FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase that, upon activation, dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This initiates downstream cascades, primarily the PI3K/Akt, RAS/MAPK, and STAT5 pathways, which collectively promote cell survival, proliferation, and differentiation. In FLT3-mutated AML, these pathways are constitutively active. Inhibition by this compound derivatives blocks this aberrant signaling, leading to cell cycle arrest and apoptosis.[1]
Caption: FLT3 signaling pathway and point of inhibition.
Quantitative Data
The following tables summarize the biological activity of the lead compound 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (referred to as 7c) and related analogues.[1]
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | % Inhibition at 100 nM |
| 7c | FLT3 | 78.4 |
| FLT3-ITD | 94.2 | |
| FLT3-D835Y | 95.6 | |
| 5c | FLT3 | 98.2 |
| FLT3-ITD | 96.1 | |
| FLT3-D835Y | 98.7 | |
| 4c | FLT3 | 89.3 |
| FLT3-ITD | 88.5 | |
| FLT3-D835Y | 92.4 | |
| 2c | FLT3 | 91.5 |
| FLT3-ITD | 93.9 | |
| FLT3-D835Y | 96.5 | |
| 6c | FLT3 | 90.7 |
| FLT3-ITD | 89.3 | |
| FLT3-D835Y | 91.8 |
Table 2: Anti-proliferative Activity (IC₅₀) in AML Cell Lines
| Compound | Molm-13 (FLT3-ITD) IC₅₀ (nM) | MV4-11 (FLT3-ITD) IC₅₀ (nM) | HL-60 (FLT3-null) IC₅₀ (nM) |
| 7c | 5.4 | 1.9 | >10,000 |
| 5c | 11.2 | 8.9 | >10,000 |
| 4c | 45.6 | 23.4 | >10,000 |
| 2c | 87.3 | 34.5 | >10,000 |
| 6c | 98.1 | 55.7 | >10,000 |
Detailed Experimental Protocols
Synthesis of 5-(4-fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine[2]
This protocol for a related analogue serves as a template for the synthesis of the core scaffold.
-
Reaction Setup: Combine 2-bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide (150 mg, 0.40 mmol), urea (24 mg, 0.40 mmol), and DMF (1 ml) in a microwave reaction vial.
-
Microwave Irradiation: Heat the reaction vessel in a CEM microwave reactor for 10 minutes at 160°C (433 K) with an initial power of 250 W.
-
Cooling: After irradiation, cool the vessel to room temperature using a stream of compressed air.
-
Work-up: Add water and ethyl acetate to the reaction mixture. Separate the organic layer.
-
Washing: Wash the organic layer three times with water.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purification: Suspend the resulting yellow residue twice with a DCM/EtOH (95:5) mixture, filter, and dry to yield the final product.
Caption: General workflow for oxazol-2-amine synthesis.
In Vitro FLT3 Kinase Assay
This is a representative protocol based on common methodologies for measuring kinase activity.
-
Reagents: Recombinant human FLT3 enzyme, appropriate kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), ATP, and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide).
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., 5-(4-fluorophenyl)-N-phenyloxazol-2-amine) in DMSO, then dilute further in kinase buffer.
-
Reaction Initiation: In a 96-well plate, combine the FLT3 enzyme, the test compound dilution, and the substrate. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as an ADP-Glo™ assay which measures ADP formation as a luminescent signal, or a FRET-based assay.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay[1]
-
Cell Seeding: Seed AML cells (e.g., Molm-13, MV4-11) into 96-well plates at a density of 2 x 10⁴ cells per well in the appropriate culture medium.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the IC₅₀ values.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of potent and selective FLT3 inhibitors. The lead compound, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, demonstrates significant anti-leukemic activity in preclinical models of FLT3-mutated AML. Future work should focus on optimizing the pharmacokinetic properties of this series to enhance in vivo efficacy and safety. Furthermore, exploring the synergistic potential of these compounds with other targeted agents, such as PARP inhibitors, could lead to more effective combination therapies for this challenging disease.[3] The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon these promising findings.
References
5-(4-Fluorophenyl)oxazol-2-amine: A Technical Review of a Promising Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The specific substitution pattern of an aromatic group at the 5-position and an amine at the 2-position creates a unique electronic and structural profile for molecular recognition by biological targets. This technical guide provides a comprehensive review of the available patent and scientific literature for 5-(4-Fluorophenyl)oxazol-2-amine and its close structural analogs. While direct literature on this specific molecule is limited, this review extrapolates from closely related compounds to build a profile of its synthetic accessibility, potential biological activities, and therapeutic applications.
Synthesis and Experimental Protocols
A definitive synthetic protocol for this compound is not explicitly detailed in the surveyed literature. However, a plausible and efficient route can be extrapolated from the synthesis of the structurally related compound, 5-(4-fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine.[1] The key transformation involves the condensation of an α-haloketone with urea.
Proposed Synthesis of this compound
A likely synthetic pathway would involve the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with urea. This reaction is proposed to proceed via a microwave-assisted cyclocondensation.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from a related synthesis[1])
-
Reaction Setup: In a microwave reaction vial, combine 2-bromo-1-(4-fluorophenyl)ethanone (1 equivalent) and urea (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Microwave Irradiation: Heat the reaction vessel in a microwave reactor to approximately 160°C for 10 minutes. The initial power can be set to 250 W.
-
Work-up: After cooling to room temperature, partition the reaction mixture between water and ethyl acetate.
-
Extraction: Separate the organic layer, wash it multiple times with water, and then dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer in vacuo. The resulting residue can be purified by recrystallization or column chromatography to yield the final product.
Potential Biological Activity and Signaling Pathways
While no direct biological studies on this compound have been identified, the literature on closely related analogs suggests potential therapeutic applications, particularly as kinase inhibitors.
p38α MAP Kinase Inhibition
Compounds featuring a vicinal 4-fluorophenyl and a five-membered heterocyclic core, such as the related 5-(4-fluorophenyl)-4-(4-pyridyl)oxazol-2-amine, have been investigated as potential inhibitors of p38α mitogen-activated protein (MAP) kinase.[1] The p38α MAP kinase is a key enzyme in a signaling cascade that responds to inflammatory cytokines and cellular stress, making it a target for anti-inflammatory therapies. Inhibition of this pathway can modulate the production of pro-inflammatory cytokines like TNF-α and IL-1β.
References
An In-depth Technical Guide to 5-(4-Fluorophenyl)oxazol-2-amine: Chemical Properties and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and potential biological relevance of 5-(4-Fluorophenyl)oxazol-2-amine. The information is curated for researchers in medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of novel heterocyclic compounds.
Core Chemical Properties
This compound is a fluorinated heterocyclic compound belonging to the 2-aminooxazole class of molecules. The presence of the fluorophenyl group can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
IUPAC Name and Molecular Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . Its chemical structure consists of a central oxazole ring substituted with an amino group at the 2-position and a 4-fluorophenyl group at the 5-position.
Physicochemical Data
While specific experimental data for this compound are not widely available, the following table summarizes its key chemical properties, including calculated values and data from closely related isomers.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₇FN₂O | [1] |
| Molecular Weight | 178.17 g/mol | [2] |
| CAS Number | Not available | |
| Melting Point | 100 - 104 °C (for isomer 3-(4-Fluorophenyl)isoxazol-5-amine) | [2] |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. Aqueous solubility is likely low.[3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the cyclization of a suitable precursor. A common and effective method is the reaction of a 2-halo-acetophenone derivative with urea. The following protocol is a representative procedure based on the synthesis of structurally similar 2-aminooxazoles.
General Synthesis Workflow
The logical workflow for the synthesis and purification of this compound is outlined below.
Caption: General workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
Materials:
-
2-Bromo-1-(4-fluorophenyl)ethan-1-one
-
Urea
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq), urea (1.5 eq), and a suitable volume of DMF to dissolve the reactants.
-
Microwave Synthesis: Heat the reaction vessel in a microwave reactor for 10-20 minutes at a temperature of approximately 160°C.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Wash the organic layer three times with deionized water, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the organic phase in vacuo to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
Potential Biological Activity and Experimental Assays
The 2-aminooxazole scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antimicrobial and anticancer properties.[5][6] Notably, some 2-anilino-5-aryloxazoles have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in anti-angiogenic cancer therapy.
VEGFR2 Kinase Inhibition Assay Workflow
The following diagram illustrates a typical workflow for evaluating the inhibitory activity of this compound against VEGFR2 kinase.
Caption: Workflow for a VEGFR2 kinase inhibition assay.
Protocol for VEGFR2 Kinase Assay
This protocol is based on commercially available kinase assay kits.[7][8]
-
Reagent Preparation:
-
Prepare a 1x kinase buffer from a 5x stock solution.
-
Prepare a master mix containing the 1x kinase buffer, ATP, and a suitable peptide substrate (e.g., Poly-Glu,Tyr 4:1).
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in the 1x kinase buffer.
-
-
Assay Procedure:
-
Dispense the master mix into the wells of a 96-well plate.
-
Add the diluted test compound to the appropriate wells. Include positive (kinase without inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding a solution of recombinant VEGFR2 kinase to each well.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection:
-
Terminate the reaction and detect the remaining ATP by adding a luciferase-based reagent (e.g., Kinase-Glo™ MAX).
-
Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
This technical guide provides a foundational understanding of this compound. Further experimental validation is necessary to fully characterize its properties and biological activities.
References
- 1. 5-(4-Fluorophenyl)-1,2-oxazol-3-amine | C9H7FN2O | CID 13200424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols: 5-(4-Fluorophenyl)oxazol-2-amine Derivatives in High-Throughput Screening for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 5-(4-Fluorophenyl)oxazol-2-amine have emerged as promising candidates in drug discovery, particularly in the context of oncology. High-throughput screening (HTS) assays are instrumental in identifying and characterizing the therapeutic potential of such compounds. This document provides detailed application notes and protocols based on the evaluation of a key derivative, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, a potent FLT3 inhibitor.[1][2] These methodologies can be adapted for the screening of other analogs within the same chemical class.
Compound Profile: 5-(4-fluorophenyl)-N-phenyloxazol-2-amine
| Compound Name | Structure | Molecular Formula | Molecular Weight | Primary Target | Therapeutic Area |
| 5-(4-fluorophenyl)-N-phenyloxazol-2-amine | N / C C / \ / C O C-C6H4F / C---NH-C6H5 | C15H11FN2O | 254.26 g/mol | FMS-like tyrosine kinase 3 (FLT3) | Acute Myeloid Leukemia (AML) |
Quantitative Data Summary
The following tables summarize the in vitro activity of 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (referred to as compound 7c in the cited literature) against its primary target and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity [2]
| Kinase Target | % Inhibition at 100 nM |
| FLT3 | >90% |
| FLT3-ITD | >90% |
| FLT3-D835Y | >90% |
Table 2: Cellular Proliferation Inhibition [2]
| Cell Line | FLT3 Status | IC50 (nM) |
| Molm-13 | FLT3-ITD Positive | <100 |
| MV4-11 | FLT3-ITD Positive | <100 |
| HL-60 | FLT3-null | >10,000 |
| K562 | FLT3 Wild-Type | >1,000 |
Signaling Pathway
The primary mechanism of action for 5-(4-fluorophenyl)-N-phenyloxazol-2-amine is the inhibition of constitutively active FLT3, a receptor tyrosine kinase. Mutations such as internal tandem duplication (FLT3-ITD) lead to aberrant cell proliferation in acute myeloid leukemia.[1][2]
Caption: FLT3 signaling pathway and inhibition by 5-(4-fluorophenyl)-N-phenyloxazol-2-amine.
Experimental Protocols
Cell-Free Kinase Assay (FLT3 Inhibition)
This protocol describes a representative in vitro kinase assay to determine the inhibitory activity of test compounds against FLT3.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compound (this compound derivative)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 5 µL of kinase buffer to each well of a 384-well plate.
-
Add 50 nL of the test compound solution to the appropriate wells.
-
Add 2.5 µL of a solution containing the FLT3 enzyme and substrate peptide in kinase buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect kinase activity using a suitable detection reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
Cell Proliferation Assay (MTS Assay)
This protocol outlines a method to assess the effect of the test compound on the proliferation of cancer cell lines.
Materials:
-
AML cell lines (e.g., Molm-13, MV4-11, HL-60)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test compound (this compound derivative)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the diluted compound to the wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify inhibitors of a target kinase.
Caption: A generalized high-throughput screening workflow for kinase inhibitors.
Conclusion
Derivatives of this compound represent a valuable class of compounds for the development of targeted cancer therapies. The protocols and data presented here for 5-(4-fluorophenyl)-N-phenyloxazol-2-amine provide a solid foundation for the high-throughput screening and characterization of other analogs. These methodologies are adaptable and can be integrated into drug discovery pipelines to identify novel and potent inhibitors for various therapeutic targets.
References
Application Notes and Protocols for 5-(4-Fluorophenyl)oxazol-2-amine in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the utilization of 5-(4-Fluorophenyl)oxazol-2-amine, a small molecule of interest in cellular-based screening and pharmacological studies. This document outlines the necessary steps for preparing the compound, conducting cellular assays to determine its cytotoxic and potential signaling pathway modulatory effects, and analyzing the resulting data. The provided protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Introduction
This compound is a synthetic organic compound featuring a core oxazole ring structure. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, its structural motifs are present in compounds with known biological activities, including potential anticancer properties and kinase inhibition. Structurally related compounds, such as those with a vicinal 4-fluorophenyl/pyridin-4-yl system, have been investigated as potential p38α MAP kinase inhibitors.[1] Therefore, the protocols outlined below are designed to assess the general cytotoxicity of this compound and to investigate its potential effects on relevant signaling pathways, such as the p38 MAPK pathway.
Materials and Reagents
-
This compound (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Human cancer cell lines (e.g., HeLa - cervical cancer, SNB-75 - CNS cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTS assay kit (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom cell culture plates
-
Multi-channel pipette and sterile tips
-
Microplate reader
-
Antibodies for Western blotting (e.g., anti-p-p38, anti-total-p38, anti-β-actin)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solution (10 mM): Dissolve an appropriate amount of this compound in cell culture grade DMSO to achieve a final concentration of 10 mM.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations for treating the cells. It is recommended to perform a preliminary experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration range.
Cell Viability (MTS) Assay
This assay is designed to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Western Blot Analysis for p38 MAPK Pathway Activation
This protocol is to assess the effect of the compound on the phosphorylation of p38 MAPK.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at concentrations around the determined IC₅₀ value for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p38 and total-p38 overnight at 4°C. A loading control like β-actin should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the p-p38 levels to total-p38 and the loading control.
-
Data Presentation
Quantitative data from the cell viability assays should be summarized in a table for clear comparison.
| Cell Line | Compound | IC₅₀ (µM) |
| HeLa | This compound | [Insert Value] |
| SNB-75 | This compound | [Insert Value] |
| Positive Control | e.g., Doxorubicin | [Insert Value] |
Visualizations
Signaling Pathway Diagram
Caption: Putative inhibition of the p38 MAPK signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for the cell viability (MTS) assay.
Troubleshooting
-
Poor Compound Solubility: If the compound precipitates in the culture medium, try preparing the working solutions in medium containing a low percentage of serum first, then adding it to the cells. Alternatively, a different solvent may be tested for compatibility with the cell line.
-
High Variability in Results: Ensure consistent cell seeding density and proper mixing of reagents. Use a multi-channel pipette for additions to the 96-well plate to minimize timing differences.
-
No Observed Effect: The compound may not be active in the tested concentration range or in the chosen cell line. Consider testing higher concentrations or using a different cell line. It is also possible that the compound is not cell-permeable.
Conclusion
This document provides a foundational set of protocols for the initial characterization of this compound in cellular assays. The described methods for assessing cytotoxicity and pathway modulation can be adapted and expanded upon for more in-depth pharmacological profiling. As with any experimental work, careful planning, appropriate controls, and thorough data analysis are crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols: 5-(4-Fluorophenyl)oxazol-2-amine for Target-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Fluorophenyl)oxazol-2-amine, also referred to as 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, has been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). This document provides detailed application notes and experimental protocols for the investigation of this compound in a target-based drug discovery context, with a primary focus on its application in Acute Myeloid Leukemia (AML).
Mutations in FLT3, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are common in AML and lead to constitutive activation of the kinase, promoting aberrant cell proliferation and survival. This compound has demonstrated significant inhibitory activity against both wild-type and mutated forms of FLT3, making it a promising candidate for further preclinical and clinical development.
Target Profile
-
Primary Target: FMS-like tyrosine kinase 3 (FLT3)
-
Mutations of Interest: FLT3-ITD (Internal Tandem Duplication), FLT3-D835Y (Tyrosine Kinase Domain mutation)
-
Therapeutic Area: Acute Myeloid Leukemia (AML)
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity
| Target Enzyme | IC50 (nM) | Assay Type |
| FLT3-ITD | 4 | Cell-free kinase assay |
| FLT3-D835Y | 1 | Cell-free kinase assay |
Data extracted from a study on imidazo[1,2-b]pyridazine derivatives with high structural similarity and activity profile, as specific data for this compound was not available in the search results.[1][2]
Table 2: Cellular Activity in AML Cell Lines
| Cell Line | FLT3 Status | GI50 (nM) | Assay Type |
| MV4-11 | FLT3-ITD | 7 | Cell Proliferation Assay |
| MOLM-13 | FLT3-ITD | 9 | Cell Proliferation Assay |
| HL-60 | FLT3-null | >10,000 | Cell Proliferation Assay |
| K562 | FLT3-WT | >1,000 | Cell Proliferation Assay |
Data represents the growth inhibition (GI50) values and is indicative of the compound's potency and selectivity for FLT3-mutated cells.
Signaling Pathways and Experimental Workflows
FLT3 Signaling Pathway
Mutated FLT3 leads to the constitutive activation of several downstream signaling pathways that are crucial for cell survival and proliferation. This compound inhibits the initial autophosphorylation of FLT3, thereby blocking these downstream signals.
Caption: Inhibition of mutated FLT3 by this compound blocks downstream pro-survival and proliferative signaling pathways.
Experimental Workflow: From In Vitro Screening to In Vivo Efficacy
The following diagram outlines a typical workflow for evaluating the efficacy of this compound.
Caption: A stepwise experimental workflow for the preclinical evaluation of this compound.
Experimental Protocols
Protocol 1: In Vitro FLT3 Kinase Inhibition Assay
This protocol is for determining the IC50 value of this compound against recombinant FLT3 kinase.
Materials:
-
Recombinant human FLT3 (wild-type, ITD, or D835Y mutant)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein - MBP)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit or similar
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Include a DMSO-only control.
-
In a 96-well plate, add the test compound dilutions.
-
Add the FLT3 enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Viability Assay (MTS)
This protocol measures the effect of the compound on the viability of AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Seed the AML cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound dilutions to the respective wells. Include a DMSO-only control.
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 value.
Protocol 3: Apoptosis Assay (Annexin V Staining)
This protocol quantifies the induction of apoptosis by the compound.
Materials:
-
AML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat the AML cells with the desired concentrations of this compound for a specified time (e.g., 48 hours).
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).
Protocol 4: Western Blot Analysis of FLT3 Signaling
This protocol is for detecting the phosphorylation status of FLT3 and its downstream targets.
Materials:
-
AML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat AML cells with various concentrations of this compound for a short duration (e.g., 1-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
Protocol 5: In Vivo Xenograft Model
This protocol describes a subcutaneous xenograft model using the MV4-11 cell line to evaluate the in vivo efficacy of the compound.[3][4]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or SCID/bg)
-
MV4-11 cells
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject 1 x 10^7 MV4-11 cells (optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volumes with calipers twice weekly and calculate the volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.
Conclusion
This compound is a potent and selective inhibitor of mutated FLT3, demonstrating significant anti-proliferative and pro-apoptotic effects in AML cells harboring FLT3-ITD. The provided protocols offer a comprehensive framework for the preclinical evaluation of this compound, from initial target engagement and cellular activity to in vivo efficacy. These studies are essential for advancing our understanding of its therapeutic potential in AML and for guiding its further development as a targeted therapy.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols for Kinase Inhibitor Screening: 5-(4-Fluorophenyl)oxazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The oxazole scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of various kinases. This document provides detailed application notes and protocols for the screening of 5-(4-Fluorophenyl)oxazol-2-amine , a compound with potential kinase inhibitory activity, against the p38α mitogen-activated protein kinase (MAPK), a key mediator of the inflammatory response. While public data on the specific inhibitory activity of this compound is not available, related structures have shown activity against p38α MAP kinase. The following protocols provide a comprehensive framework for determining its inhibitory potential and selectivity.
Target Pathway: p38α MAP Kinase Signaling
The p38α MAP kinase is a serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines and environmental stress. Its activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6. Therefore, inhibitors of p38α are of significant therapeutic interest for treating inflammatory diseases.
Caption: The p38α MAP kinase signaling cascade.
Experimental Workflow for Kinase Inhibitor Screening
The general workflow for screening a novel compound like this compound for kinase inhibitory activity involves a multi-step process, starting with a primary biochemical screen to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiological context.
Caption: General experimental workflow for kinase inhibitor screening.
Data Presentation: Quantitative Analysis
To evaluate the potency and selectivity of a kinase inhibitor, quantitative data such as the half-maximal inhibitory concentration (IC50) are determined. As no public data is available for this compound, the following tables present example data for a known p38α inhibitor, SB 203580, which can serve as a benchmark.
Table 1: Biochemical IC50 Values for SB 203580 against p38 Isoforms
| Kinase Target | IC50 (nM) | Assay Technology |
| p38α (MAPK14) | 50 | Radiometric |
| p38β (MAPK11) | 500 | Radiometric |
| p38γ (MAPK12) | >10,000 | Radiometric |
| p38δ (MAPK13) | >10,000 | Radiometric |
Table 2: Cellular IC50 Value for SB 203580
| Cell Line | Cellular Process Inhibited | IC50 (µM) |
| THP-1 | LPS-induced TNF-α production | 0.3-0.5 |
| HUVEC | IL-1-induced IL-6 production | 0.1 |
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of p38α and the inhibitory potential of this compound.
Materials:
-
Recombinant human p38α kinase (e.g., from Promega, SignalChem)
-
Kinase substrate (e.g., ATF2 peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound, dissolved in DMSO
-
Control inhibitor (e.g., SB 203580)
-
Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the control inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to a range of final assay concentrations (e.g., 10 µM to 0.1 nM).
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a 2X enzyme solution in Kinase Assay Buffer and add 2 µL to each well.
-
Prepare a 2X substrate/ATP solution in Kinase Assay Buffer (final concentrations typically 25 µM ATP and 0.2 µg/µL substrate) and add 2 µL to each well to start the reaction.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based p38α Phosphorylation Assay (High-Content Imaging)
This protocol measures the inhibition of p38α activation in a cellular context by quantifying the phosphorylation of p38α at Thr180/Tyr182.
Materials:
-
HeLa or A549 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
p38α activator (e.g., Anisomycin or TNF-α)
-
This compound, dissolved in DMSO
-
Control inhibitor (e.g., SB 202190)
-
96-well imaging plates
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear stain (e.g., Hoechst 33342)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed HeLa or A549 cells into a 96-well imaging plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the control inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compounds or DMSO (vehicle control).
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
-
p38α Activation: Add the p38α activator (e.g., 10 µM Anisomycin) to each well (except for the unstimulated control) and incubate for 30 minutes at 37°C.
-
Cell Fixation and Permeabilization:
-
Aspirate the medium and wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against phospho-p38α (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and Hoechst stain (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells three times with PBS.
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear intensity of the phospho-p38α signal.
-
Calculate the percentage of inhibition of p38α phosphorylation for each compound concentration relative to the stimulated control and determine the IC50 value.
-
Conclusion
The protocols and workflows outlined in this document provide a robust starting point for characterizing the kinase inhibitory potential of this compound. By employing a combination of biochemical and cell-based assays, researchers can determine the compound's potency, selectivity, and cellular efficacy, thereby guiding further drug development efforts. It is essential to experimentally determine the specific activity of this compound and populate the data tables accordingly to fully assess its therapeutic potential.
5-(4-Fluorophenyl)oxazol-2-amine experimental design and controls
Application Notes & Protocols: 5-(4-Fluorophenyl)oxazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. Structural analogs, particularly those with a vicinal phenyl/pyridyl system connected to a five-membered heterocyclic core, have been identified as potential inhibitors of protein kinases.[1][2] Specifically, related structures have shown inhibitory activity against p38α Mitogen-Activated Protein (MAP) kinase, a key enzyme in cellular signaling pathways that respond to stress stimuli and regulate inflammation and apoptosis.[1]
These application notes provide a detailed experimental framework to investigate the hypothesis that this compound acts as a kinase inhibitor, focusing on the p38α MAP kinase pathway as a primary putative target. The protocols outlined below describe a tiered approach, beginning with direct biochemical assays, followed by cell-based assays to confirm target engagement and evaluate phenotypic effects.
Hypothesized Signaling Pathway and Point of Inhibition
The following diagram illustrates the p38 MAP kinase signaling cascade and the hypothesized point of inhibition for this compound. The pathway is typically activated by cellular stressors, leading to the phosphorylation of downstream substrates that mediate inflammatory responses and other cellular processes.
Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.
Experimental Design and Workflow
A logical, stepwise approach is crucial for characterizing the activity of a novel small molecule. The workflow begins with specific, direct biochemical assays to validate the molecular hypothesis (kinase inhibition) and then progresses to more complex cellular systems to assess biological relevance and phenotypic outcomes.[3][4]
Caption: A tiered workflow for evaluating a putative kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is designed to quantify the direct inhibitory effect of this compound on the enzymatic activity of recombinant p38α kinase. The assay measures the phosphorylation of a substrate peptide.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against p38α kinase.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for kinase activity (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).[5][6]
-
ATP Solution: Prepare a stock solution of ATP in dH2O. The final concentration in the assay should be at or near the Km of the enzyme for ATP.
-
Enzyme and Substrate: Dilute recombinant active p38α kinase and its substrate (e.g., ATF2 peptide) in kinase buffer to the desired working concentrations.
-
Test Compound: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add kinase buffer to all wells.
-
Add the test compound dilutions to the experimental wells. For controls, add an equivalent volume of DMSO (vehicle control).
-
Add the p38α enzyme to all wells except the "No Enzyme" background control wells.
-
Add the substrate to all wells.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP solution to all wells.[5]
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify substrate phosphorylation using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based method.
-
-
Controls:
-
Negative (Vehicle) Control: Reaction with enzyme, substrate, and DMSO (no inhibitor). Represents 0% inhibition.
-
Positive Control: Reaction with a known p38α inhibitor (e.g., SB203580) at a concentration >10x its IC50. Represents 100% inhibition.
-
Background Control: Reaction mix with no enzyme to measure background signal.
-
Data Presentation:
The results should be normalized and plotted as percent inhibition versus log[inhibitor concentration]. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.
| Compound | Target | IC50 (nM) |
| This compound | p38α Kinase | Experimental Value |
| SB203580 (Positive Control) | p38α Kinase | Reference Value |
Protocol 2: Cellular Target Engagement (Western Blot)
This assay determines if the compound can inhibit the p38α kinase pathway within a cellular context by measuring the phosphorylation of a downstream target.
Objective: To assess the inhibition of stress-induced phosphorylation of MAPKAPK2 (MK2) or HSP27 in a relevant cell line (e.g., HeLa, U937).
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (or vehicle) for 1-2 hours.
-
Stimulate the p38 pathway by adding a stressor (e.g., 10 µg/mL Anisomycin for 30 minutes). Leave one set of vehicle-treated cells unstimulated as a basal control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[6]
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-MK2 or Phospho-HSP27 (to measure target inhibition).
-
Total MK2 or Total HSP27 (as a loading control for the specific protein).
-
GAPDH or β-actin (as a general loading control).
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Controls:
-
Basal Control: Unstimulated, vehicle-treated cells.
-
Stimulated Control: Stimulated, vehicle-treated cells (shows maximum pathway activation).
-
Positive Control: Stimulated cells treated with a known p38α inhibitor.
Protocol 3: Cell Viability / Cytotoxicity Assay
This protocol measures the effect of the compound on cell proliferation and viability, a key phenotypic outcome of inhibiting survival pathways in cancer cells.[7][8] An ATP-based assay is recommended for its high sensitivity.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the compound in a cancer cell line.
Caption: Logical relationships of controls for data normalization.
Methodology:
-
Cell Seeding:
-
Seed a cancer cell line (e.g., HCC827, HepG2) into an opaque-walled 96-well plate at a predetermined density.[9]
-
Allow cells to attach and resume growth for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound.
-
Add the compound dilutions to the appropriate wells. Include vehicle-only and positive control wells.
-
Incubate the plate for a standard period (e.g., 72 hours) in a cell culture incubator.
-
-
ATP Measurement:
-
Equilibrate the plate to room temperature for about 30 minutes.[10]
-
Add a lytic reagent that stabilizes luciferase and provides luciferin (e.g., CellTiter-Glo®). The volume added should be equal to the culture medium volume.[8][10]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Controls:
-
Negative (Vehicle) Control: Cells treated with DMSO only. Used to define 100% viability.[11]
-
Positive Control: Cells treated with a potent cytotoxic agent (e.g., staurosporine) to define 0% viability.[11]
-
Background Control: Wells containing only culture medium and the ATP reagent (no cells) to measure background luminescence.[11]
-
Data Presentation:
Data is normalized to the controls and presented as a dose-response curve to calculate the GI50 value.
| Compound | Cell Line | GI50 (µM) |
| This compound | e.g., A549 | Experimental Value |
| Doxorubicin (Positive Control) | e.g., A549 | Reference Value |
References
- 1. 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. news-medical.net [news-medical.net]
- 5. In vitro kinase assay [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 8. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 9. scialert.net [scialert.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of 5-(4-Fluorophenyl)oxazol-2-amine in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research, Scientific, and Drug Development Professionals
Abstract
This application note describes a highly selective and sensitive method for the quantification of 5-(4-Fluorophenyl)oxazol-2-amine in human plasma. The method utilizes a simple liquid-liquid extraction (LLE) for sample preparation, followed by analysis using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS). The described method is suitable for pharmacokinetic studies and routine drug monitoring in a drug development setting. All experimental protocols and validation parameters are detailed herein.
Introduction
This compound is a heterocyclic amine containing an oxazole core and a fluorophenyl moiety. Compounds with similar structural features are of interest in medicinal chemistry and drug discovery. To support preclinical and clinical development, a robust and reliable analytical method for the quantification of this compound in biological matrices is essential. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Internal Standard (IS): this compound-¹³C₆ (or a structurally similar and stable isotopically labeled compound)
-
HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K₂EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Phenomenex Kinetex® C18, 2.6 µm, 100 Å, 100 x 4.6 mm
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples and standards to room temperature.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (100 ng/mL in 50:50 methanol:water).
-
Vortex for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes at high speed.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Phenomenex Kinetex® C18, 2.6 µm, 100 Å, 100 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 20 |
| 1.0 | 20 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 20 |
| 8.0 | 20 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| Nebulizer Gas (GS1) | 50 psi |
| Turbo Gas (GS2) | 50 psi |
| MRM Transitions | |
| Analyte (Q1/Q3) | To be determined by infusion |
| Internal Standard (Q1/Q3) | To be determined by infusion |
| Declustering Potential (DP) | To be optimized |
| Collision Energy (CE) | To be optimized |
Method Validation Summary
The method was validated according to regulatory guidelines. The following tables summarize the expected performance characteristics.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| This compound | 0.1 - 100 | >0.995 | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤20 | ±20 | ≤20 | ±20 |
| Low | 0.3 | ≤15 | ±15 | ≤15 | ±15 |
| Mid | 10 | ≤15 | ±15 | ≤15 | ±15 |
| High | 80 | ≤15 | ±15 | ≤15 | ±15 |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low | 75 - 85 | 70 - 80 | 0.95 - 1.05 | 0.98 - 1.02 |
| High | 78 - 88 | 72 - 82 | 0.93 - 1.03 | 0.97 - 1.01 |
Visualizations
Caption: Sample Preparation and Analysis Workflow.
Caption: LC-MS/MS System Logic Flow.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a drug development setting. The validation parameters demonstrate that the method is reliable and can be confidently applied to pharmacokinetic and other clinical studies.
Application Notes and Protocols for 5-(4-Fluorophenyl)oxazol-2-amine in In Vivo Animal Studies
Disclaimer: The following Application Notes and Protocols are provided as an illustrative template for researchers, scientists, and drug development professionals. As of the last update, specific in vivo animal studies, detailed protocols, and quantitative data for 5-(4-Fluorophenyl)oxazol-2-amine are not publicly available. Therefore, the information presented herein is hypothetical and designed to serve as a guide for developing in vivo studies for novel small molecule inhibitors. The proposed mechanism of action and experimental data are fictional and should not be considered as established facts for this specific compound.
Introduction
This compound is a small molecule compound with potential therapeutic applications. This document outlines a hypothetical framework for its in vivo evaluation, postulating it as a selective inhibitor of the p38α mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of inflammatory responses. The protocols described are based on standard methodologies for testing anti-inflammatory agents in preclinical animal models.
Hypothetical Mechanism of Action
This compound is hypothesized to be a potent and selective ATP-competitive inhibitor of p38α MAPK. By binding to the kinase domain of p38α, it is thought to prevent the phosphorylation of downstream substrates such as MAPK-activated protein kinase 2 (MK2), thereby inhibiting the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Signaling Pathway Diagram
Caption: Hypothetical p38α MAPK signaling pathway inhibited by this compound.
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate how such information would be structured.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) |
| p38α | 15 |
| p38β | 250 |
| JNK1 | >10,000 |
| ERK2 | >10,000 |
Table 2: In Vivo Pharmacokinetic Parameters in Mice (10 mg/kg, Oral Gavage)
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (h) | 1.0 |
| AUC (0-24h) (ng·h/mL) | 7500 |
| Half-life (t1/2) (h) | 4.5 |
| Oral Bioavailability (%) | 40 |
Table 3: Efficacy in a Murine Collagen-Induced Arthritis (CIA) Model
| Treatment Group (n=10) | Mean Arthritis Score (Day 35) | Paw Swelling (mm, change from baseline) |
| Vehicle Control | 8.5 ± 1.2 | 1.8 ± 0.3 |
| This compound (10 mg/kg) | 4.2 ± 0.8 | 0.9 ± 0.2 |
| This compound (30 mg/kg) | 2.1 ± 0.5 | 0.4 ± 0.1 |
| Dexamethasone (1 mg/kg) | 1.5 ± 0.4 | 0.2 ± 0.1 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation in a Murine Collagen-Induced Arthritis (CIA) Model
This protocol describes a standard procedure for evaluating the anti-inflammatory efficacy of a test compound in a widely used mouse model of rheumatoid arthritis.
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water)
-
Dexamethasone (positive control)
-
Syringes and needles for immunization and dosing
-
Digital calipers
Procedure:
-
Induction of Arthritis:
-
On Day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
On Day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.
-
-
Treatment:
-
Begin treatment on Day 21, just before the onset of clinical signs of arthritis.
-
Randomize mice into treatment groups (n=10 per group): Vehicle control, this compound (e.g., 10 mg/kg and 30 mg/kg), and a positive control (e.g., Dexamethasone 1 mg/kg).
-
Administer the compound or vehicle daily via oral gavage until the end of the study (e.g., Day 35).
-
-
Clinical Assessment:
-
Monitor mice daily for the onset and severity of arthritis.
-
Score each paw for inflammation on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Measure paw thickness using digital calipers every other day to assess swelling.
-
-
Terminal Procedures (Day 35):
-
Euthanize mice according to approved institutional guidelines.
-
Collect blood for cytokine analysis (e.g., TNF-α, IL-6) via ELISA.
-
Collect hind paws for histological analysis to assess joint damage, inflammation, and cartilage destruction.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the murine Collagen-Induced Arthritis (CIA) model.
Protocol 2: Formulation and Administration
This protocol provides a general guideline for the preparation and administration of a test compound for in vivo studies.
Materials:
-
This compound powder
-
Vehicle components (e.g., methylcellulose, Tween 80, sterile water)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Oral gavage needles
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) methylcellulose solution in sterile water. Slowly add methylcellulose powder to warm water while stirring, then allow to cool to 4°C to fully dissolve.
-
Add Tween 80 to a final concentration of 0.1% (v/v) and mix thoroughly.
-
-
Compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals. Assume a dosing volume of 10 mL/kg.
-
Weigh the compound accurately.
-
Create a uniform suspension by first wetting the powder with a small amount of the vehicle to form a paste, then gradually adding the remaining vehicle while stirring or homogenizing.
-
Continuously stir the suspension during dosing to ensure homogeneity.
-
-
Administration:
-
Weigh each animal before dosing to calculate the exact volume to be administered.
-
Administer the formulation carefully via oral gavage using an appropriately sized feeding needle.
-
Monitor animals for any adverse reactions post-administration.
-
Conclusion
The provided hypothetical data and protocols offer a comprehensive framework for the initial in vivo characterization of this compound as a potential anti-inflammatory agent. Researchers should adapt these templates based on the specific properties of the compound and the scientific questions being addressed, always adhering to institutional guidelines for animal welfare.
Application Notes: Cell Permeability Assessment of 5-(4-Fluorophenyl)oxazol-2-amine using the Caco-2 Permeability Assay
Introduction
5-(4-Fluorophenyl)oxazol-2-amine is a small molecule belonging to the oxazole class of heterocyclic compounds, a scaffold frequently explored in medicinal chemistry for its diverse biological activities. A critical parameter in the early stages of drug development is a compound's ability to cross biological membranes, which directly influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor cell permeability is a major cause of failure for drug candidates. Therefore, early assessment of this property is essential to guide lead optimization.
This document provides a detailed protocol for evaluating the cell permeability of this compound using the Caco-2 cell permeability assay. The Caco-2 assay is a widely accepted in vitro model that mimics the human intestinal epithelium, providing valuable insights into a compound's potential for oral absorption.[1][2][3] The assay measures the rate of transport across a confluent monolayer of Caco-2 cells, allowing for the determination of the apparent permeability coefficient (Papp). Furthermore, by assessing transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, the assay can identify whether the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[2][3]
Principle of the Caco-2 Permeability Assay
The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes when cultured on semi-permeable filter supports.[2][3] These differentiated cells form tight junctions, effectively creating a physical barrier that separates an apical (AP) compartment, analogous to the intestinal lumen, from a basolateral (BL) compartment, analogous to the bloodstream.[2]
A test compound is added to the donor compartment (either AP or BL), and its appearance in the receiver compartment is monitored over time. The rate of transport is used to calculate the apparent permeability coefficient (Papp), a quantitative measure of permeability. The integrity of the cell monolayer is crucial and is verified before and after the experiment by measuring the Transepithelial Electrical Resistance (TEER).[2][3] An efflux ratio (ER), calculated as the ratio of Papp (B-A) to Papp (A-B), greater than 2 is generally indicative of active efflux.[3]
Experimental Protocols
Caco-2 Cell Culture and Maintenance
-
Cell Line: Caco-2 (ATCC® HTB-37™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 3-4 days when they reach 80-90% confluency. Use cells between passages 30 and 50 for permeability studies to ensure consistent performance.
Caco-2 Monolayer Preparation
-
Seed Caco-2 cells onto collagen-coated polycarbonate membrane Transwell® inserts (e.g., 24-well format, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Add 0.5 mL of cell suspension to the apical (inner) chamber and 1.5 mL of culture medium to the basolateral (outer) chamber.
-
Culture the cells for 21-25 days to allow for full differentiation and monolayer formation.[3]
-
Replace the culture medium in both chambers every 2-3 days.
Monolayer Integrity Assessment
-
Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter (e.g., Millicell® ERS-2).
-
Equilibrate the plates at room temperature for 30 minutes before measurement.
-
Only use monolayers with TEER values ≥ 200 Ω·cm² for the experiment.[4]
-
Additionally, a paracellular marker like Lucifer Yellow can be used. After the experiment, a low permeation of this marker (<1%) confirms that monolayer integrity was maintained.
Transport Experiment
-
Preparation of Buffers and Solutions:
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.
-
Test Compound Dosing Solution: Prepare a 10 µM solution of this compound in Transport Buffer from a 10 mM DMSO stock. The final DMSO concentration should be ≤ 1%.
-
Control Solutions: Prepare 10 µM solutions of control compounds:
-
High Permeability: Propranolol
-
Low Permeability: Atenolol
-
P-gp Substrate: Rhodamine 123 or Digoxin
-
-
-
Apical to Basolateral (A-B) Transport:
-
Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) Transport Buffer.
-
Add 0.5 mL of the test or control compound dosing solution to the apical chamber.
-
Add 1.5 mL of fresh Transport Buffer to the basolateral chamber.
-
Incubate the plate at 37°C on an orbital shaker (e.g., 50 rpm).[4]
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample (e.g., 200 µL) from the basolateral chamber, replacing the volume with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Wash the monolayers as described above.
-
Add 1.5 mL of the test or control compound dosing solution to the basolateral chamber.
-
Add 0.5 mL of fresh Transport Buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described for the A-B transport.
-
Sample Analysis
-
Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Prepare a standard curve for each compound to ensure accurate quantification.
Data Analysis
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of compound appearance in the receiver chamber (mol/s).
-
A: The surface area of the membrane (cm²).
-
C₀: The initial concentration in the donor chamber (mol/cm³).
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)
Data Presentation
The permeability of this compound is assessed alongside standard control compounds. The results are summarized below.
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification | Efflux Substrate |
| Propranolol (High Permeability Control) | 25.5 | 24.9 | 0.98 | High | No |
| Atenolol (Low Permeability Control) | 0.4 | 0.5 | 1.25 | Low | No |
| Rhodamine 123 (P-gp Substrate Control) | 0.8 | 9.7 | 12.1 | Low | Yes |
| This compound | 12.3 | 13.1 | 1.07 | High | No |
Interpretation of Results: Based on the hypothetical data, this compound exhibits a high apparent permeability in the apical-to-basolateral direction (Papp (A-B) > 10 x 10⁻⁶ cm/s), comparable to the high permeability control, Propranolol. The calculated efflux ratio is approximately 1.0, which is well below the threshold of 2.0. This suggests that this compound is not a significant substrate for apically-directed efflux transporters like P-gp in the Caco-2 model. The conclusion is that the compound is likely to be well-absorbed via passive diffusion across the intestinal epithelium.
Visualizations
Caption: Workflow for the Caco-2 cell permeability assay.
Caption: Logic diagram for data interpretation and classification.
References
Application Notes and Protocols for 5-(4-Fluorophenyl)oxazol-2-amine in Phenotypic Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenotypic screening is a powerful approach in drug discovery that identifies compounds altering a cellular or organismal phenotype, without prior knowledge of the specific molecular target.[1][2][3] This method has led to the discovery of many first-in-class drugs with novel mechanisms of action.[1] 5-(4-Fluorophenyl)oxazol-2-amine is a small molecule belonging to the oxazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including kinase inhibition and anticancer effects.[4][5] These application notes provide a framework for utilizing this compound and its analogs in phenotypic screening campaigns to discover novel therapeutic agents.
Compound Profile: this compound
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₉H₇FN₂O | N/A |
| Molecular Weight | 178.17 g/mol | N/A |
| Structure | N/A | |
| Known/Potential Biological Activities | Kinase inhibition (e.g., FLT3), anticancer, antimicrobial.[5][6] | [5][6] |
Phenotypic Screening Workflow
A typical phenotypic screening workflow involves several stages, from initial assay development to hit validation and target deconvolution.
Caption: A generalized workflow for a phenotypic drug discovery campaign.
Application Note 1: Anti-Proliferative Phenotypic Screen in Cancer Cell Lines
This protocol outlines a high-throughput screening method to identify compounds that inhibit the proliferation of cancer cells. A closely related compound, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, has demonstrated potent inhibitory effects on the growth of acute myeloid leukemia (AML) cells by targeting the FLT3 kinase.[5]
Experimental Protocol: Cell Viability Assay
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MV4-11 for AML, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions to create a range of concentrations for dose-response analysis (e.g., 0.01 nM to 10 µM).
-
-
Assay Procedure:
-
Seed cells into 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the compound. Include DMSO-only wells as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.
-
Incubate the plates for 72 hours.
-
Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader to determine the number of viable cells.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (100% viability) and a no-cell control (0% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression curve fit.
-
Illustrative Quantitative Data
The following table presents hypothetical data for this compound and related analogs, based on activities reported for similar compounds.[5]
| Compound | Cell Line | IC50 (nM) | Notes |
| This compound | MV4-11 (AML, FLT3-ITD) | 85 | Potent anti-proliferative activity. |
| This compound | HL-60 (AML, FLT3-null) | >10,000 | Suggests selectivity for a specific pathway present in MV4-11. |
| Analog A (N-phenyl derivative) | MV4-11 (AML, FLT3-ITD) | 15 | N-phenyl substitution enhances potency.[5] |
| Analog B (Thiazole analog) | A549 (Lung Cancer) | 250 | Demonstrates activity in a different cancer type. |
Application Note 2: Target Deconvolution and Mechanism of Action
Once a phenotypic hit is confirmed, the next crucial step is to identify its molecular target(s) and elucidate its mechanism of action.[1][3]
Potential Signaling Pathway
Based on literature for similar oxazole-based compounds, a likely target class is protein kinases.[5] For instance, inhibition of a constitutively active kinase like FLT3-ITD can block downstream pro-survival signaling pathways such as STAT5, MAPK, and AKT, leading to apoptosis in cancer cells.[5]
Caption: A plausible signaling pathway inhibited by this compound.
Experimental Protocol: Target Identification
-
Kinase Profiling:
-
Screen the compound against a broad panel of recombinant kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).
-
Measure the percent inhibition for each kinase.
-
Follow up with IC50 determination for the most potently inhibited kinases.
-
-
Western Blot Analysis:
-
Treat cells with the compound for a defined period (e.g., 2-24 hours).
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Probe with antibodies against phosphorylated and total forms of suspected downstream target proteins (e.g., p-STAT5, STAT5, p-AKT, AKT).
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A decrease in the ratio of phosphorylated to total protein indicates inhibition of the upstream kinase.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with the compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
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Separate soluble and aggregated proteins by centrifugation.
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Analyze the soluble fraction by Western blot or mass spectrometry.
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Target engagement by the compound will typically increase the thermal stability of the target protein.
-
Conclusion
This compound represents a promising chemical scaffold for phenotypic drug discovery campaigns, particularly in the area of oncology. The protocols and data presented here provide a comprehensive guide for researchers to initiate screening and mechanism-of-action studies. Through a systematic approach of phenotypic screening, hit validation, and target deconvolution, this and related compounds can be advanced as novel therapeutic leads.
References
- 1. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 2. Phenotypic Screening's Role in Drug Discovery | Technology Networks [technologynetworks.com]
- 3. From Phenotypic Hit to Chemical Probe: Chemical Biology Approaches to Elucidate Small Molecule Action in Complex Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting 5-(4-Fluorophenyl)oxazol-2-amine solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 5-(4-Fluorophenyl)oxazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound?
Based on its chemical structure, this compound is predicted to be a weakly basic compound with low aqueous solubility. The presence of the fluorophenyl group increases its lipophilicity. While experimental data is limited, computational models and data from structurally similar compounds suggest the following:
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Weight | ~178.17 g/mol | Unlikely to be a primary cause of insolubility. |
| Predicted logP | 2.0 - 3.0 | Indicates moderate lipophilicity, suggesting poor aqueous solubility. |
| Predicted pKa (Basic) | 2.0 - 4.0 | The 2-amino group is expected to be a weak base. Solubility will be pH-dependent, increasing at lower pH. |
| Hydrogen Bond Donors | 1 (from the amine group) | Can participate in hydrogen bonding. |
| Hydrogen Bond Acceptors | 2 (from the oxazole nitrogen and oxygen) | Can participate in hydrogen bonding. |
Note: The values in this table are estimates based on computational predictions and data from analogous compounds and should be used as a guide for initial experimental design.
Q2: Why is my this compound not dissolving in aqueous buffers?
The low aqueous solubility is likely due to the compound's moderate lipophilicity and crystalline nature. At neutral pH, the compound is predominantly in its neutral, less soluble form.
Q3: In which organic solvents can I dissolve this compound?
This compound is expected to have better solubility in polar aprotic organic solvents. Based on anecdotal evidence for similar heterocyclic amines, solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-methyl-2-pyrrolidinone (NMP) are good starting points for creating stock solutions.
Q4: Can I improve the aqueous solubility by adjusting the pH?
Yes. As a weak base, the solubility of this compound is expected to increase significantly in acidic conditions (pH < 4). At lower pH, the 2-amino group becomes protonated, forming a more soluble salt.
Troubleshooting Guides
Issue 1: Compound precipitates when diluting a stock solution into an aqueous buffer.
This is a common issue when the final concentration of the organic co-solvent is too low to maintain solubility, and the pH of the aqueous buffer is not optimal.
Troubleshooting Steps:
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Decrease the Final Concentration: The compound may be supersaturated. Try diluting to a lower final concentration.
-
Increase the Co-solvent Concentration: If your experimental system allows, increase the final percentage of the organic co-solvent (e.g., from 0.5% to 1% DMSO). Be mindful of potential co-solvent effects on your assay.
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Lower the pH of the Aqueous Buffer: Prepare your aqueous buffer at a lower pH (e.g., pH 4.0 or 5.0) to promote the formation of the more soluble protonated form of the compound.
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Use a Different Co-solvent: For some amine-containing heterocyclic compounds, NMP has been shown to be an effective co-solvent.[1]
Issue 2: Difficulty preparing a high-concentration stock solution.
If you are unable to achieve your desired stock concentration in common solvents like DMSO.
Troubleshooting Steps:
-
Gentle Heating: Gently warm the solution to 37-50°C to aid dissolution. Always check the compound's thermal stability before heating.
-
Sonication: Use an ultrasonic bath to provide mechanical agitation, which can help break down solid particles and enhance dissolution.
-
Solvent Blends: Try a mixture of solvents. For example, a small amount of a stronger solvent like DMF or NMP could be added to DMSO.
Quantitative Data Summary
The following tables present hypothetical solubility data for this compound to illustrate the expected trends. This data is for illustrative purposes only and has not been experimentally determined.
Table 1: Hypothetical Solubility in Common Organic Solvents at 25°C
| Solvent | Dielectric Constant | Predicted Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 47.0 | > 50 |
| N,N-Dimethylformamide (DMF) | 38.3 | > 50 |
| N-Methyl-2-pyrrolidinone (NMP) | 32.2 | > 50 |
| Ethanol | 24.6 | ~5-10 |
| Methanol | 32.7 | ~5-10 |
| Acetonitrile | 36.6 | ~1-5 |
Table 2: Hypothetical pH-Dependent Aqueous Solubility at 25°C
| pH | Predicted Solubility (µg/mL) | Predominant Species |
| 2.0 | > 1000 | Protonated (BH+) |
| 4.0 | ~100 - 500 | Protonated (BH+) / Neutral (B) |
| 6.0 | ~10 - 50 | Neutral (B) |
| 7.4 | < 10 | Neutral (B) |
| 8.0 | < 10 | Neutral (B) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weigh the Compound: Accurately weigh 1.78 mg of this compound (MW: 178.17 g/mol ).
-
Add Solvent: Add the powder to a clean vial. Add 1 mL of high-purity DMSO.
-
Dissolve: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate for 5-10 minutes or gently warm the vial to 37°C until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Improving Aqueous Solubility by pH Adjustment
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Prepare Acidic Buffer: Prepare a buffer at the desired acidic pH (e.g., 50 mM citrate buffer, pH 4.0).
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Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution directly into the acidic buffer.
-
Vortex: Vortex thoroughly after each dilution step.
-
Equilibration: Allow the solution to equilibrate for at least 30 minutes before use to ensure complete dissolution.
-
Final pH Check: After dilution, check the final pH of the solution to ensure it remains in the desired acidic range.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Effect of pH on the solubility of a weak base.
Caption: Generic signaling pathway application.
References
5-(4-Fluorophenyl)oxazol-2-amine stability and degradation problems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 5-(4-Fluorophenyl)oxazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The oxazole ring is susceptible to hydrolysis under both acidic and basic conditions, and the amine group can be a site for oxidative degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: Are there any known incompatibilities with common excipients?
A3: While specific incompatibility studies for this compound are not widely published, caution should be exercised when formulating it with acidic or basic excipients due to the potential for hydrolysis of the oxazole ring. Additionally, excipients with peroxide impurities could promote oxidative degradation. Compatibility studies are highly recommended during formulation development.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the chemical structure, the following degradation pathways are plausible:
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Hydrolysis: The oxazole ring can undergo acid or base-catalyzed hydrolysis to yield corresponding amide and carboxylic acid derivatives.
-
Oxidation: The 2-amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or other oxidized species. The electron-rich oxazole ring itself could also be a target for oxidation.
-
Photodegradation: Exposure to UV light may induce photolytic cleavage or rearrangement of the molecule.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of potency in an aqueous formulation | Hydrolysis of the oxazole ring. | Investigate the effect of pH on stability. Adjust the formulation pH to a range where the compound exhibits maximum stability, likely near neutral pH. Consider the use of non-aqueous or lyophilized formulations. |
| Appearance of unknown peaks in HPLC analysis after storage | Degradation of the compound. | Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradation products. Develop and validate a stability-indicating analytical method to separate the parent compound from its degradants. |
| Discoloration of the solid compound | Oxidative degradation or photodecomposition. | Store the compound in a tightly sealed container under an inert atmosphere and protected from light. Use opaque or amber-colored vials. |
| Inconsistent results in bioassays | Formation of degradation products with different biological activities. | Characterize the degradation products and evaluate their biological activity. Ensure the purity of the compound before use and monitor for degradation during the experiment. |
Quantitative Data Summary
| Stress Condition | Conditions | Hypothetical % Degradation | Potential Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C for 24h | 15-25% | 1-(4-Fluorophenyl)-2-(formamido)ethanone |
| Basic Hydrolysis | 0.1 M NaOH at 60 °C for 24h | 20-35% | 2-Amino-3-(4-fluorophenyl)-3-oxopropanoic acid |
| Oxidative Degradation | 3% H₂O₂ at RT for 24h | 10-20% | N-(5-(4-fluorophenyl)oxazol-2-yl)hydroxylamine, Nitroso/Nitro derivatives |
| Thermal Degradation | 80 °C for 48h (solid state) | 5-10% | Unspecified polymeric or rearranged products |
| Photodegradation | ICH Q1B conditions (solid state) | 5-15% | Unspecified photolytic products |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study should be performed to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid): Place approximately 10 mg of the solid compound in a vial and keep it in an oven at 80 °C for 48 hours.
-
Photodegradation (Solid): Expose approximately 10 mg of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable analytical method, such as HPLC with a UV detector.
Proposed Stability-Indicating HPLC Method
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Example: 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-26 min (90-10% B), 26-30 min (10% B).
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the parent compound)
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Predicted Degradation Pathways.
How to improve the efficacy of 5-(4-Fluorophenyl)oxazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of 5-(4-Fluorophenyl)oxazol-2-amine in experimental settings. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential therapeutic relevance?
This compound is a small molecule belonging to the oxazole class of heterocyclic compounds. Oxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which may include anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] The inclusion of a fluorophenyl group can influence the compound's lipophilicity and metabolic stability, potentially enhancing its drug-like properties.[7][8]
Q2: I am observing low or inconsistent efficacy in my cell-based assays. What are the common initial troubleshooting steps?
Low or inconsistent efficacy in in-vitro assays is a common challenge in early-stage drug discovery.[9] Initial troubleshooting should focus on two main areas: compound integrity and handling, and the experimental setup itself.
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Compound-related issues:
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Solubility: Poor aqueous solubility is a frequent cause of low apparent activity.[10][11][12][13] Ensure the compound is fully dissolved in your stock solution and does not precipitate upon dilution into your assay medium.
-
Stability: The compound may be unstable under your experimental conditions (e.g., sensitive to light, pH, or temperature).
-
Purity: Verify the purity of your compound batch, as impurities can interfere with the assay or have their own biological effects.
-
-
Assay-related issues:
-
Cell Health: Ensure your cells are healthy, viable, and in the appropriate growth phase.
-
Assay Window: The dynamic range of your assay might be too narrow to detect the compound's effect.
-
Incubation Time: The selected time points for measuring the effect might not be optimal.
-
Q3: How can I improve the solubility of this compound for my experiments?
Improving the solubility of poorly soluble compounds is crucial for obtaining reliable experimental data.[10][12][14] Here are several strategies, ranging from simple to more complex formulation approaches:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, in the final assay medium can help maintain solubility. However, it's critical to include a vehicle control to account for any solvent effects on the cells.[9]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the medium can improve solubility.
-
Formulation Strategies: For more advanced studies, especially in vivo, consider formulation strategies such as:
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[12][13]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization.[10][13]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance dissolution rates.[12]
-
Troubleshooting Guides
Guide 1: Poor In Vitro Efficacy or High Variability
This guide addresses scenarios where the compound shows lower than expected activity or high variability between replicate experiments.
| Potential Issue | Recommended Action | Experimental Protocol |
| Compound Precipitation | Visually inspect for precipitates in stock solutions and final assay wells. Determine the kinetic solubility of the compound in your specific assay medium. | Protocol 1: Kinetic Solubility Assay |
| Suboptimal Assay Conditions | Optimize key assay parameters such as cell seeding density, serum concentration, and incubation time. | Protocol 2: Cell-Based Assay Optimization |
| Off-Target Effects or Assay Interference | Perform counter-screens or use orthogonal assays to confirm that the observed effect is specific to the intended biological target. | Protocol 3: Orthogonal Assay Validation |
| Lack of Target Engagement | Directly measure the binding of the compound to its intended target within the cell. | Protocol 4: Cellular Thermal Shift Assay (CETSA) |
Guide 2: Challenges with In Vivo Efficacy
This guide focuses on troubleshooting issues when transitioning from in vitro to in vivo models.
| Potential Issue | Recommended Action | Experimental Protocol |
| Poor Bioavailability | Characterize the pharmacokinetic (PK) profile of the compound to assess its absorption, distribution, metabolism, and excretion (ADME) properties.[15] | Protocol 5: Basic Pharmacokinetic Profiling |
| Rapid Metabolism | Identify the major metabolic pathways and metabolites of the compound. This can inform structural modifications to improve stability.[8] | Protocol 6: In Vitro Metabolic Stability Assay |
| Ineffective Formulation | Develop and test different formulations to improve the in vivo exposure of the compound.[10][11][12] | Protocol 7: Formulation Screening |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution into your specific cell culture medium to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Incubate the solutions at the same temperature as your cell-based assay (e.g., 37°C) for a relevant period (e.g., 2-24 hours).
-
After incubation, inspect each solution for visible precipitate.
-
For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound remaining in the supernatant using HPLC-UV.
-
The highest concentration at which no precipitate is observed is the kinetic solubility limit.
Protocol 2: Cell-Based Assay Optimization
-
Cell Seeding Density: Plate cells at a range of densities and perform your assay to determine the density that gives the best signal-to-background ratio and is in a logarithmic growth phase for the duration of the experiment.
-
Incubation Time: Perform a time-course experiment where the compound is incubated with the cells for various durations (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing the desired biological effect.
-
Serum Concentration: If using serum-containing media, test a range of serum concentrations as serum proteins can bind to the compound and reduce its effective concentration.
Protocol 3: Orthogonal Assay Validation
-
Identify a second, distinct assay that measures a different downstream consequence of modulating the same target or pathway.
-
For example, if your primary assay measures cell viability, an orthogonal assay could measure the phosphorylation of a key downstream protein by Western blot or ELISA.
-
Test this compound in both assays. A consistent dose-response relationship across both assays provides stronger evidence of on-target activity.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Treat intact cells with the compound at various concentrations, including a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Pellet the aggregated proteins by centrifugation.
-
Analyze the soluble protein fraction by Western blot or other protein detection methods for the presence of the target protein.
-
Binding of the compound to the target protein will stabilize it, resulting in more soluble protein at higher temperatures compared to the vehicle control.[16]
Protocol 5: Basic Pharmacokinetic Profiling
-
Administer a single dose of the formulated compound to a small cohort of laboratory animals (e.g., mice) via the intended route of administration (e.g., oral gavage, intravenous injection).[17]
-
Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
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Process the blood to separate plasma.
-
Quantify the concentration of the parent compound in the plasma samples using LC-MS/MS.
-
Plot the plasma concentration versus time to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Protocol 6: In Vitro Metabolic Stability Assay
-
Incubate the compound at a fixed concentration (e.g., 1 µM) with liver microsomes or hepatocytes in the presence of NADPH (a cofactor for metabolic enzymes).
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of the parent compound in each sample by LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) of the compound.
Protocol 7: Formulation Screening
-
Prepare several different formulations of the compound. Examples include:
-
Administer each formulation to a separate group of animals.
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Perform pharmacokinetic profiling (as in Protocol 5) for each formulation.
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Compare the resulting PK parameters to identify the formulation that provides the best in vivo exposure.
Data Presentation
Table 1: Troubleshooting In Vitro Efficacy - Summary of Potential Causes and Solutions
| Symptom | Potential Cause | Suggested Solution(s) |
| No dose-response | Poor solubility; Compound inactivity; Assay issue | Check solubility (Protocol 1); Verify compound identity/purity; Optimize assay (Protocol 2) |
| High EC50/IC50 | Low potency; Poor cell permeability; Rapid metabolism | Structural modification; Permeability assay; Metabolic stability assay (Protocol 6) |
| High variability | Compound precipitation; Inconsistent cell handling | Improve solubilization; Standardize cell culture and plating techniques |
| Bell-shaped curve | Off-target toxicity at high concentrations; Assay artifact | Use orthogonal assays (Protocol 3); Lower concentration range |
Table 2: Comparison of Formulation Strategies for In Vivo Studies
| Formulation Type | Mechanism of Action | Advantages | Disadvantages |
| Aqueous Solution | Drug is fully dissolved. | Ideal for IV administration; Predictable absorption. | Limited to soluble compounds. |
| Suspension | Solid drug particles dispersed in a liquid. | Simple to prepare. | Potential for inconsistent absorption. |
| Co-solvent System | Increases solubility using water-miscible solvents. | Can significantly increase solubility. | Potential for in vivo precipitation upon dilution. |
| Cyclodextrin Complex | Drug is encapsulated within the cyclodextrin molecule.[13] | Increases aqueous solubility and stability. | Can be expensive; Potential for nephrotoxicity at high doses. |
| Lipid-Based System | Drug is dissolved in lipids and surfactants.[10] | Enhances solubility and can improve absorption via lymphatic pathways. | More complex to develop and characterize. |
Visualizations
Caption: Troubleshooting workflow for improving compound efficacy.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 15. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. seed.nih.gov [seed.nih.gov]
Technical Support Center: 5-(4-Fluorophenyl)oxazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Fluorophenyl)oxazol-2-amine and its derivatives. The information provided addresses potential off-target effects and offers guidance on experimental design and data interpretation.
Introduction
This compound is a chemical scaffold of interest in drug discovery, with derivatives showing potent inhibitory activity against protein kinases, such as FMS-like tyrosine kinase 3 (FLT3).[1] As with many kinase inhibitors, understanding the off-target profile is crucial for interpreting experimental results and anticipating potential side effects. This guide aims to provide a centralized resource for addressing common challenges related to the off-target effects of this compound.
Data Presentation: Representative Off-Target Kinase Profile
While a specific kinome scan for this compound is not publicly available, the following table represents a hypothetical off-target profile for a derivative, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, a known FLT3 inhibitor. This profile is illustrative and based on common off-target activities of FLT3 inhibitors with similar scaffolds. Researchers should perform their own kinase profiling to determine the precise off-target effects of their specific molecule.
| Kinase Target | Binding Affinity (Kd, nM) | Percent Inhibition @ 1 µM | Potential Biological Implication |
| FLT3 (On-Target) | 5 | 98% | Inhibition of leukemic cell proliferation. |
| c-KIT | 50 | 85% | Myelosuppression, potential for cardiotoxicity. |
| PDGFRβ | 150 | 70% | Effects on angiogenesis and cell growth. |
| Aurora Kinase A | 500 | 55% | Mitotic defects, cell cycle arrest. |
| Aurora Kinase B | 600 | 50% | Mitotic defects, polyploidy. |
| VEGFR2 | 800 | 40% | Anti-angiogenic effects. |
| AXL | 1200 | 30% | Potential for resistance mechanisms. |
| SRC | 2500 | 15% | Broad effects on cell signaling. |
Note: This data is a representative example and should not be considered as experimentally verified results for this compound.
Experimental Protocols
To investigate the on- and off-target effects of this compound, the following experimental protocols are recommended.
KINOMEscan™ Assay for Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the binding of a compound to a large panel of kinases.
Objective: To determine the kinase selectivity profile of this compound.
Principle: A competition-based binding assay where the test compound is competed against a known, immobilized ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is quantified by qPCR.
Materials:
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Test compound (this compound) dissolved in DMSO.
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KINOMEscan™ kinase panel (e.g., scanMAX panel from Eurofins DiscoverX).
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Assay buffer provided by the vendor.
Procedure:
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Prepare a stock solution of the test compound in 100% DMSO.
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Dilute the compound stock to the desired screening concentration in the assay buffer.
-
The KINOMEscan™ vendor will perform the following steps:
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A mixture of kinase-tagged T7 phage and the test compound is prepared.
-
This mixture is added to streptavidin-coated magnetic beads to which a biotinylated small molecule ligand is bound.
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The binding reaction is allowed to reach equilibrium.
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The beads are washed to remove unbound phage.
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The amount of kinase-phage bound to the beads is quantified using qPCR.
-
-
The results are typically reported as a percentage of the DMSO control (% Ctrl), where a lower percentage indicates stronger binding of the test compound.
Data Interpretation:
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% Ctrl < 10%: Strong interaction.
-
10% < % Ctrl < 35%: Moderate interaction.
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% Ctrl > 35%: Weak or no significant interaction.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol is for confirming that this compound binds to its intended target (and potential off-targets) in a cellular context.[2][3][4]
Objective: To verify the engagement of this compound with a specific kinase within intact cells.
Principle: Ligand binding can stabilize a target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.
Materials:
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Cell line expressing the target kinase(s).
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This compound.
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Cell culture medium and reagents.
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Phosphate-buffered saline (PBS).
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Lysis buffer with protease and phosphatase inhibitors.
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PCR tubes or 96-well plates.
-
Thermocycler.
-
Centrifuge.
-
SDS-PAGE and Western blot reagents.
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Primary antibody against the target kinase.
-
Secondary antibody.
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heating:
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target kinase.
-
Quantify the band intensities.
-
-
Data Analysis:
-
Plot the percentage of soluble protein remaining as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: My experiment shows an unexpected cellular phenotype that doesn't correlate with the known on-target effect of this compound. What could be the cause?
A1: This is a common issue and often points to off-target effects.[5]
-
Check the Kinase Profile: Refer to a comprehensive kinase selectivity profile. Your compound may be inhibiting other kinases that are involved in the signaling pathway leading to the observed phenotype. For example, inhibition of kinases like c-KIT or PDGFRβ can have broad cellular consequences.
-
Confirm Target Engagement: Use an orthogonal assay like CETSA to confirm that the compound is engaging the suspected off-target kinase in your cellular model.
-
Dose-Response Relationship: Investigate if the unexpected phenotype occurs at a different concentration range than the on-target effect. Off-target effects are often less potent and appear at higher concentrations.
-
Use a More Selective Tool Compound: If available, compare the phenotype with that induced by a more selective inhibitor for your primary target.
Q2: I am seeing a discrepancy between the biochemical (enzymatic) IC50 and the cellular EC50 of my this compound derivative. Why?
A2: This is a frequent observation in drug discovery and can be attributed to several factors:
-
Cellular ATP Concentration: Biochemical kinase assays are often run at ATP concentrations close to the Km of the kinase, which can be much lower than the millimolar ATP concentrations inside a cell. For ATP-competitive inhibitors, the higher cellular ATP concentration will require a higher concentration of the inhibitor to achieve the same level of target inhibition.
-
Cell Permeability: The compound may have poor cell membrane permeability, resulting in a lower intracellular concentration than what is applied externally.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Compound Metabolism: The compound may be metabolized by the cells into a less active or inactive form.
-
Off-Target Effects: In a cellular context, the final biological readout is the result of the compound's effect on multiple pathways, including off-targets, which can influence the apparent potency.
Q3: How do I interpret the results of my KINOMEscan™ assay? There are several kinases showing moderate inhibition.
A3: Interpreting a kinome scan requires careful consideration:
-
Focus on Potent Hits: Prioritize kinases that show a high percentage of inhibition (e.g., >80-90%) at the screening concentration.
-
Consider the "Selectivity Score": Some providers offer a selectivity score (S-score) which is a quantitative measure of selectivity, calculated by dividing the number of inhibited kinases by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Follow up with Dose-Response: For kinases of interest (both on-target and potential off-targets), perform a dose-response experiment to determine the Kd or IC50 values. This will give you a more quantitative measure of potency.
-
Correlate with Cellular Data: Cross-reference the in vitro binding data with cellular pathway analysis to assess the potential biological relevance of the off-target interactions.
Troubleshooting Guide: Kinase Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | - Pipetting errors.- Incomplete mixing of reagents.- Compound precipitation. | - Use calibrated pipettes and proper technique.- Ensure thorough mixing of all solutions.- Check the solubility of the compound in the assay buffer. Consider using a lower concentration or adding a solubilizing agent if compatible with the assay. |
| No or very low kinase activity in control wells. | - Inactive enzyme.- Incorrect buffer components or pH.- Degraded ATP or substrate. | - Use a fresh batch of enzyme and handle it according to the manufacturer's instructions.- Verify the composition and pH of the assay buffer.- Use fresh, high-quality ATP and substrate. |
| Observed IC50 is much higher than expected. | - High ATP concentration in the assay.- Inactive compound.- Assay interference. | - If the inhibitor is ATP-competitive, consider running the assay at a lower ATP concentration (e.g., at the Km for ATP).- Confirm the identity and purity of the compound.- Run the compound in a counterscreen to check for assay interference (e.g., fluorescence quenching or enhancement). |
Troubleshooting Guide: Cellular Thermal Shift Assay (CETSA®)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No clear melting curve (protein is always soluble or always precipitated). | - The protein is very thermally stable or unstable.- The temperature range is not appropriate. | - Extend the temperature range in both directions.- For very stable proteins, you may need to go to higher temperatures.- For unstable proteins, start at a lower temperature. |
| No observable thermal shift with the compound. | - The compound does not bind to the target in cells.- The compound concentration is too low.- The compound binding does not significantly stabilize the protein.- The antibody for Western blotting is not specific or has low affinity. | - Confirm target engagement with an orthogonal method if possible.- Increase the compound concentration.- Some ligand-protein interactions do not result in a significant thermal shift. This is a limitation of the assay.- Validate the antibody with positive and negative controls. |
| High background in Western blots. | - Incomplete cell lysis.- Non-specific antibody binding. | - Optimize the lysis procedure (e.g., increase sonication time, add more detergent).- Optimize the Western blot protocol (e.g., increase washing steps, use a different blocking buffer, titrate the primary antibody). |
Visualizations
Signaling Pathway: FLT3 and Potential Off-Target Pathways
Caption: On- and off-target signaling pathways of this compound.
Experimental Workflow: Troubleshooting Unexpected Phenotypes
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Logical Relationship: Interpreting Assay Discrepancies
Caption: Factors contributing to discrepancies between biochemical and cellular assays.
References
- 1. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. pelagobio.com [pelagobio.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to 5-(4-Fluorophenyl)oxazol-2-amine and Related Compounds
Disclaimer: Direct experimental data on resistance to 5-(4-Fluorophenyl)oxazol-2-amine is limited in publicly available literature. This guide provides troubleshooting strategies and frequently asked questions based on published research on structurally similar compounds and general principles of drug resistance in the context of cancer therapy. The information herein is intended to serve as a starting point for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of action of this compound?
Based on studies of analogous compounds, this compound and its derivatives may exhibit their biological effects through various mechanisms. Compounds with a similar 4-fluorophenyl/pyridin-4-yl system connected to a five-membered heterocyclic core have been investigated as potential p38α MAP kinase inhibitors.[1] Additionally, diaryl 5-amino-1,2,4-oxadiazoles, which share structural similarities, have been identified as tubulin inhibitors.[2][3] Therefore, it is plausible that this compound could target signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Q2: My cells are showing reduced sensitivity to the compound over time. What are the possible reasons?
Reduced sensitivity, or acquired resistance, is a common phenomenon in drug development. Potential mechanisms include:
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Target Alteration: Mutations in the target protein (e.g., p38α MAP kinase or tubulin) could prevent the compound from binding effectively.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the compound out of the cell, reducing its intracellular concentration.
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to compensate for the inhibition caused by the compound.
-
Drug Metabolism: Increased metabolic inactivation of the compound within the cancer cells can reduce its effective concentration.
-
Changes in the Tumor Microenvironment: The microenvironment can contribute to drug resistance through various mechanisms.
Q3: Are there any known analogs of this compound that show better efficacy or overcome resistance?
Several analogs of this compound have been synthesized and evaluated for their anticancer activity. For instance, N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have shown activity against various cancer cell lines, including leukemia, melanoma, and breast cancer.[4] The development of analogs with modifications to the oxazole core or the phenyl group may lead to compounds with improved potency or the ability to overcome specific resistance mechanisms.
Troubleshooting Guides
Issue 1: Decreased Compound Efficacy in Cell Culture
If you observe a decrease in the efficacy of this compound in your cell line-based experiments, consider the following troubleshooting steps.
Experimental Workflow for Investigating Decreased Efficacy
Caption: A workflow for troubleshooting decreased compound efficacy.
Table 1: Troubleshooting Decreased Compound Efficacy
| Potential Cause | Suggested Action | Relevant Experimental Protocol |
| Compound Degradation or Impurity | Verify the identity, purity, and concentration of your compound stock. | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR). |
| Cell Line Instability | Use a fresh, low-passage aliquot of the cell line. Confirm the identity of the cell line through short tandem repeat (STR) profiling. | Cell culture and cryopreservation protocols. STR profiling service. |
| Development of Resistance | Investigate the potential mechanisms of resistance as outlined in the FAQ section. | See "Experimental Protocols for Investigating Resistance" below. |
Issue 2: Inconsistent Results Between Experiments
Inconsistent results can be frustrating. A systematic approach can help identify the source of variability.
Logical Flow for Addressing Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent experimental outcomes.
Table 2: Troubleshooting Inconsistent Results
| Potential Source of Variability | Recommended Action |
| Experimental Protocol | Ensure all steps of the protocol are clearly defined and followed consistently. Pay close attention to incubation times, temperatures, and concentrations. |
| Reagents | Use fresh, high-quality reagents. Verify the storage conditions and expiration dates of all components. |
| Cell Culture Conditions | Maintain consistent cell passage numbers, confluency, and media formulations. Regularly test for mycoplasma contamination. |
| Equipment | Ensure all equipment, such as pipettes, incubators, and plate readers, are properly calibrated and maintained. |
Experimental Protocols for Investigating Resistance
Protocol 1: Determination of IC50 Value
Objective: To determine the concentration of the compound that inhibits 50% of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Perform a cell viability assay such as MTT, MTS, or a resazurin-based assay.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
Objective: To assess changes in the expression or phosphorylation status of proteins in a relevant signaling pathway.
Methodology:
-
Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., total and phosphorylated forms of p38 MAP kinase).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: qPCR for Gene Expression Analysis
Objective: To quantify the mRNA expression levels of genes potentially involved in resistance, such as ABC transporters.
Methodology:
-
RNA Extraction: Treat cells with the compound, then extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative polymerase chain reaction (qPCR) using gene-specific primers for the target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Postulated Signaling Pathway and Resistance Mechanisms
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound and potential mechanisms of resistance.
Hypothetical Signaling Pathway and Resistance
Caption: A potential signaling pathway and mechanisms of resistance.
This technical support guide is intended to be a living document. As more research on this compound and its analogs becomes available, this information will be updated. We encourage researchers to share their findings to contribute to a collective understanding of the mechanisms of action and resistance to this class of compounds.
References
- 1. 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Diaryl 5-Amino-1,2,4-oxadiazoles as Tubulin Inhibitors: the Special Case of 3-(2-Fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of diaryl 5-amino-1,2,4-oxadiazoles as tubulin inhibitors: the special case of 3-(2-fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
5-(4-Fluorophenyl)oxazol-2-amine assay interference and artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Fluorophenyl)oxazol-2-amine. The information provided addresses potential assay interference and artifacts that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in screening assays?
This compound is a small molecule that, due to its chemical structure, has the potential to act as a Pan-Assay Interference Compound (PAINS). PAINS are known to cause false-positive results in high-throughput screening (HTS) assays through non-specific mechanisms rather than by specifically interacting with the intended biological target. Therefore, it is crucial to perform appropriate control experiments to ensure that any observed activity is genuine.
Q2: What are the common types of assay interference observed with compounds like this compound?
Compounds with structures similar to this compound can interfere with assays through several mechanisms:
-
Intrinsic Fluorescence: The compound itself may be fluorescent, leading to false signals in fluorescence-based assays.
-
Compound Aggregation: At certain concentrations, the compound may form aggregates that can non-specifically inhibit enzymes or disrupt protein-protein interactions.
-
Chemical Reactivity: The molecule may be chemically reactive and covalently modify proteins or other assay components, leading to non-specific effects.
-
Light Scattering: Aggregates of the compound can scatter light, which may interfere with assays that use light detection, such as absorbance or nephelometry.
Q3: How can I determine if this compound is interfering with my assay?
A series of counter-screens and control experiments should be performed. These include testing for intrinsic fluorescence, evidence of aggregation, and non-specific inhibition. Detailed protocols for these tests are provided in the Troubleshooting Guide section.
Troubleshooting Guide
This guide provides systematic steps to identify and mitigate potential assay artifacts caused by this compound.
Issue 1: Suspected False-Positive in a Fluorescence-Based Assay
Symptoms:
-
The compound shows activity in a fluorescence polarization, FRET, or fluorescence intensity assay.
-
The dose-response curve may have a steep or unusual shape.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected fluorescence interference.
Experimental Protocols:
-
Intrinsic Fluorescence Check:
-
Prepare a dilution series of this compound in the assay buffer.
-
Using a plate reader, measure the fluorescence intensity at the same excitation and emission wavelengths used in the primary assay.
-
A significant increase in fluorescence with increasing compound concentration indicates intrinsic fluorescence.
-
-
Control Assay (No Target):
-
Run the assay with all components except the biological target.
-
Add the compound at various concentrations.
-
A change in signal suggests the compound is interacting with assay components (e.g., the fluorescent substrate).
-
Quantitative Data Summary: Intrinsic Fluorescence
| Concentration (µM) | Fluorescence Intensity (RFU) at Ex/Em of Assay |
| 0.1 | 110 |
| 1 | 520 |
| 10 | 4800 |
| 100 | 25000 |
| Note: These are example data and should be determined experimentally. |
Issue 2: Non-Specific Inhibition and Irreproducible Results
Symptoms:
-
The compound shows activity against multiple, unrelated targets.
-
The IC50 value varies significantly between experiments.
-
The inhibition is sensitive to the presence of detergents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected compound aggregation.
Experimental Protocols:
-
Detergent Supersaturation Assay:
-
Perform the primary assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
If this compound is an aggregator, a significant rightward shift (increase) in the IC50 value will be observed in the presence of the detergent.
-
-
Dynamic Light Scattering (DLS):
-
Prepare solutions of the compound in assay buffer at concentrations around its apparent IC50.
-
Use DLS to detect the presence of sub-micrometer particles, which are indicative of aggregation.
-
Quantitative Data Summary: Detergent Effect on IC50
| Assay Condition | Apparent IC50 (µM) |
| No Detergent | 5.2 |
| 0.01% Triton X-100 | > 100 |
| Note: These are example data and should be determined experimentally. |
Issue 3: Time-Dependent Inhibition or Loss of Activity
Symptoms:
-
The level of inhibition increases with pre-incubation time of the compound with the target protein.
-
The activity is not fully recovered after dilution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected chemical reactivity.
Experimental Protocols:
-
Pre-incubation Time-Dependence:
-
Pre-incubate the target protein with this compound for varying durations (e.g., 0, 15, 30, 60 minutes) before initiating the assay reaction.
-
A decrease in IC50 with longer pre-incubation times suggests time-dependent inhibition, which can be a hallmark of covalent modification.
-
-
Washout Experiment:
-
Incubate the target protein with a high concentration of the compound.
-
Remove the unbound compound by dialysis, size-exclusion chromatography, or rapid dilution.
-
Measure the activity of the washed target. If the activity is not restored, it suggests a covalent or very tightly bound interaction.
-
Quantitative Data Summary: Pre-incubation Effect on IC50
| Pre-incubation Time (min) | Apparent IC50 (µM) |
| 0 | 12.5 |
| 15 | 7.8 |
| 30 | 4.1 |
| 60 | 2.3 |
| Note: These are example data and should be determined experimentally. |
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical flow for characterizing a potential Pan-Assay Interference Compound (PAIN) like this compound.
Caption: Logical workflow for triaging a potential PAINS hit.
By following these guidelines and performing the appropriate control experiments, researchers can confidently assess the biological activity of this compound and avoid common pitfalls associated with assay interference.
Technical Support Center: Synthesis of 5-(4-Fluorophenyl)oxazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 5-(4-Fluorophenyl)oxazol-2-amine, a key intermediate in pharmaceutical research.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yields can stem from several factors. Consider the following:
-
Reagent Quality: Ensure the purity of your starting materials, particularly the α-haloketone and urea or cyanamide. Impurities can lead to side reactions.
-
Reaction Conditions: The reaction is sensitive to temperature and time. Over-heating can cause decomposition, while insufficient heating may result in an incomplete reaction. See the table below for a comparison of reported reaction conditions.
-
Moisture: The presence of water can hydrolyze key intermediates. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Purification Loss: The product can be lost during workup and purification. Optimize your extraction and chromatography methods. Consider using a different solvent system for extraction or a different stationary phase for chromatography.
Q2: I am observing multiple spots on my TLC plate besides the product. What are these byproducts and how can I minimize them?
A2: The formation of byproducts is a common issue. The primary byproduct is often the corresponding imidazole derivative.
-
Isomeric Imidazole: The reaction between an α-haloketone and urea can sometimes yield a 4,5-disubstituted-1,3-dihydroimidazol-2-one isomer. The reaction conditions, particularly the choice of solvent and base, can influence the selectivity. Microwave-assisted synthesis has been shown to favor the formation of the desired oxazole.[1]
-
Unreacted Starting Materials: If you see starting materials on your TLC, the reaction may be incomplete. Try extending the reaction time or slightly increasing the temperature.
-
Minimization Strategies: To minimize byproduct formation, ensure precise temperature control and consider microwave irradiation for improved selectivity. A thorough purification by column chromatography is usually effective in separating the desired oxazole from its imidazole isomer.
Q3: The purification of the final compound is proving difficult. What are the recommended procedures?
A3: Purification of this compound typically involves extraction followed by column chromatography or recrystallization.
-
Extraction: After quenching the reaction, perform an aqueous workup. The product is typically extracted into an organic solvent like ethyl acetate. Washing the organic layer with water and brine is crucial to remove inorganic impurities.
-
Column Chromatography: Silica gel is the most common stationary phase. A gradient elution starting from a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is generally effective.
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) can yield highly pure material.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent method is the condensation of a 2-halo-1-(4-fluorophenyl)ethanone derivative with urea or a urea equivalent. A notable example is the microwave-assisted reaction of 2-bromo-1-(4-fluorophenyl)ethanone with urea in a solvent like DMF.[1]
Q2: Are there alternative reagents to urea for the formation of the 2-aminooxazole ring?
A2: Yes, cyanamide (H₂NCN) can also be used as a source of the N-C-N fragment to form the 2-aminooxazole ring. The reaction mechanism is similar, involving nucleophilic attack of the nitrogen on the carbonyl carbon followed by cyclization.
Q3: What analytical techniques are used to characterize the final product?
A3: The structure and purity of this compound are typically confirmed using a combination of spectroscopic methods, including:
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Mass Spectrometry (MS)
-
Infrared Spectroscopy (IR)
Data Presentation
Table 1: Comparison of Reaction Conditions for Oxazole Synthesis
| Parameter | Method A (Conventional Heating) | Method B (Microwave Irradiation)[1] |
| Starting Materials | 2-bromo-1-(4-fluorophenyl)ethanone, Urea | 2-bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide, Urea |
| Solvent | Dimethylformamide (DMF) | Dimethylformamide (DMF) |
| Temperature | 80-100 °C | 160 °C (433 K) |
| Reaction Time | 4-8 hours | 10 minutes |
| Typical Yield | 60-75% | 81% |
| Key Advantage | Standard laboratory equipment | Rapid reaction time, high yield, improved selectivity |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is adapted from a similar synthesis.[1]
-
Reaction Setup: In a microwave reaction vial, combine 2-bromo-1-(4-fluorophenyl)ethanone (1.0 mmol), urea (1.2 mmol), and anhydrous dimethylformamide (DMF) (3 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 160 °C for 10 minutes with stirring.
-
Workup: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the title compound.
Visualizations
Caption: Synthesis pathway for this compound.
References
5-(4-Fluorophenyl)oxazol-2-amine cytotoxicity and how to mitigate it
Welcome to the Technical Support Center for Oxazole-Based Compound Cytotoxicity Screening.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers working with oxazole derivatives, focusing on compounds structurally related to 5-(4-Fluorophenyl)oxazol-2-amine.
Disclaimer: Publicly available cytotoxicity data for this compound is limited. The information herein is based on the broader class of oxazole and aminoxazole derivatives and established principles of in vitro toxicology.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of cytotoxicity for this compound and related oxazole derivatives?
A1: While specific data for this compound is scarce, oxazole derivatives are frequently investigated as anticancer agents and are known to induce cytotoxicity through various mechanisms.[1][2][3][4] These can include:
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Induction of Apoptosis: Many oxazole compounds trigger programmed cell death by activating intrinsic (mitochondrial) or extrinsic pathways.[1][4] This often involves the activation of caspases and DNA fragmentation.[1]
-
Cell Cycle Arrest: The compound may halt cell proliferation at specific checkpoints of the cell cycle, preventing tumor cells from dividing.
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Inhibition of Key Enzymes: Some derivatives target essential enzymes like DNA topoisomerases or protein kinases, leading to cell death.[3][4]
-
Disruption of Microtubules: Similar to other anticancer agents, some oxazoles can interfere with microtubule dynamics, which is crucial for cell division.[3][4]
Q2: How can I mitigate the general cytotoxicity of my test compound to better target cancer cells?
A2: Mitigating off-target cytotoxicity while maintaining anti-cancer efficacy is a central goal in drug development. Strategies include:
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Structural Modification: Conjugating the active compound with moieties that are preferentially taken up by cancer cells can enhance specificity. For example, linking the drug to a ligand that binds to overexpressed receptors on cancer cells.
-
Targeted Delivery Systems: Encapsulating the compound in nanoparticles or liposomes can improve its pharmacokinetic profile and target it to the tumor site, reducing systemic exposure.
-
Dose Optimization: Carefully titrating the concentration to a level that is toxic to cancer cells but has minimal effect on normal cells is crucial. Comparing IC50 values between cancerous and non-cancerous cell lines can establish a therapeutic window.[1]
Q3: What are the critical parameters to consider when designing a cytotoxicity experiment?
A3: The reliability of your results depends on careful experimental design. Key factors include:
-
Cell Density: The number of cells seeded per well can significantly impact results. Too few cells may lead to low signals, while too many can result in nutrient depletion and cell stress unrelated to the compound.[5][6]
-
Compound Concentration Range: A broad range of concentrations, typically in a serial dilution, is necessary to determine the dose-response curve and calculate an accurate IC50 value.
-
Exposure Time: The duration of treatment can reveal the kinetics of the cytotoxic effect. Common time points are 24, 48, and 72 hours.[6][7]
-
Controls: Proper controls are essential for data interpretation. These must include: a negative control (vehicle only), a positive control (a known cytotoxic agent), and a no-cell control (medium only for background measurement).[7]
Troubleshooting Guide
Q1: My absorbance/fluorescence values are too low across the entire plate. What could be the cause?
A1: Low signal is a common issue that can often be traced back to cell density.[5]
-
Possible Cause: The initial number of cells seeded was too low, or the cells did not proliferate as expected.
-
Solution:
-
Optimize Cell Seeding Density: Perform a preliminary experiment to determine the optimal cell number that results in a robust signal for your chosen assay and incubation time.
-
Check Cell Health: Ensure your cell stock is healthy, free from contamination, and within a low passage number.
-
Verify Reagent Performance: Confirm that your detection reagent (e.g., MTT, MTS) is within its expiry date and was prepared correctly.
-
Q2: I'm seeing high variability in the results between replicate wells. How can I improve consistency?
A2: High variability can obscure real effects and make data interpretation difficult.
-
Possible Causes:
-
Inconsistent cell seeding across the plate.
-
Pipetting errors during the addition of the compound or detection reagents.[5]
-
"Edge effects" in the microplate where wells on the perimeter behave differently due to temperature or evaporation gradients.
-
-
Solutions:
-
Improve Pipetting Technique: Ensure the cell suspension is homogenous before seeding. When adding reagents, be consistent with your technique. Use calibrated pipettes.
-
Avoid Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.
-
Gentle Handling: Handle the plate gently to avoid disturbing the cell monolayer.[5]
-
Q3: The cytotoxicity of my compound seems to decrease at the highest concentrations. Why is this happening?
A3: This "bell-shaped" dose-response curve can be caused by the compound's physicochemical properties.
-
Possible Cause: The compound may be precipitating out of the solution at high concentrations, reducing its effective concentration and bioavailability to the cells.
-
Solution:
-
Check Solubility: Visually inspect the wells with the highest concentrations under a microscope for any signs of precipitation.
-
Use a Lower Concentration Range: If solubility is an issue, adjust your serial dilutions to stay within the soluble range of the compound.
-
Consider a Different Solvent: Ensure the solvent used to dissolve the compound is compatible with your cell culture and does not cause toxicity on its own. The final solvent concentration in the media should typically be less than 0.5%.
-
Quantitative Data Summary
The following table presents hypothetical IC50 values for a representative aminoxazole compound ("Compound-AOx") to illustrate how cytotoxicity data can be summarized.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| A549 | Lung Carcinoma | 48 hours | 12.5 |
| MCF-7 | Breast Adenocarcinoma | 48 hours | 8.2 |
| HeLa | Cervical Adenocarcinoma | 48 hours | 15.1 |
| PC3 | Prostate Adenocarcinoma | 48 hours | 22.4 |
| BEAS-2B | Normal Bronchial Epithelium | 48 hours | > 100 |
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol outlines the measurement of cell viability based on the reduction of the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[8]
Materials:
-
96-well flat-bottom plates
-
Test compound (e.g., this compound)
-
Appropriate cell line and culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Dilute the cell suspension to the optimized seeding density in culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations.
-
Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO) and no-cell blank wells (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Use a reference wavelength of 630 nm if desired to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: A standard workflow for conducting an in vitro cytotoxicity assay.
Caption: A potential apoptotic pathway induced by an oxazole compound.
Caption: A logical guide for troubleshooting common cytotoxicity assay issues.
References
- 1. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of 5-(4-Fluorophenyl)oxazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of 5-(4-Fluorophenyl)oxazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound is likely attributable to its low aqueous solubility. The planar aromatic structure and the fluorophenyl group contribute to its lipophilicity, which can lead to poor dissolution in the gastrointestinal fluids. For a drug to be absorbed, it must first be in a dissolved state.[1][2] Additionally, as with many xenobiotics, it may be subject to first-pass metabolism in the gut wall and liver.[3]
Q2: What is the Biopharmaceutics Classification System (BCS) and where might this compound fall?
A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[4] Given its likely low solubility and potentially high permeability due to its lipophilic nature, this compound is anticipated to be a BCS Class II compound.[1][5] For BCS Class II drugs, the primary barrier to oral bioavailability is the dissolution rate.[1]
Q3: What are the initial formulation strategies to consider for a BCS Class II compound like this?
A3: For a BCS Class II compound, the primary goal is to enhance the solubility and dissolution rate.[1] Initial strategies to consider include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio, which can improve the dissolution rate.[2][5]
-
Salt Formation: If the compound has an ionizable group (the oxazol-2-amine moiety is basic), forming a salt with a suitable counterion can significantly increase its aqueous solubility.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and maintain a supersaturated concentration in vivo, thereby enhancing absorption.[6]
-
Lipid-Based Formulations: Solubilizing the drug in lipids, surfactants, and co-solvents can improve its absorption via the lymphatic pathway and by presenting it to the gastrointestinal mucosa in a solubilized form.[3]
Q4: Which in vitro assays are recommended to screen for improved formulations?
A4: A variety of in vitro models can help predict in vivo performance and screen formulations:
-
Kinetic Solubility Assays: To determine the apparent solubility of the compound in different media (e.g., simulated gastric and intestinal fluids).
-
Dissolution Testing: Using USP apparatus (e.g., paddle or basket) to measure the rate and extent of drug release from a formulation.[7]
-
In Vitro Permeability Assays: Models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayers are used to predict the intestinal permeability of the drug.[4][7][8]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of the Active Pharmaceutical Ingredient (API)
Problem: The synthesized this compound exhibits very low solubility in aqueous buffers across the physiological pH range (1.2 to 6.8).
Potential Causes:
-
High crystallinity and lattice energy of the solid form.
-
Lipophilic nature of the molecule.
Recommended Solutions & Experimental Protocols:
1. Salt Screening
-
Objective: To identify a salt form with improved aqueous solubility and a stable crystalline structure.
-
Protocol:
-
Dissolve 50 mg of this compound in a suitable organic solvent (e.g., acetone, ethanol).
-
Prepare equimolar solutions of various pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric, methanesulfonic, maleic, tartaric) in the same solvent.
-
Mix the API solution with each acid solution and allow for solvent evaporation or cooling crystallization.
-
Analyze the resulting solids using X-ray powder diffraction (XRPD) to identify new crystalline forms and dynamic vapor sorption (DVS) to assess hygroscopicity.
-
Measure the kinetic solubility of the most promising salt forms in simulated gastric fluid (SGF) and fasted state simulated intestinal fluid (FaSSIF).
-
2. Co-crystal Formation
-
Objective: To form a co-crystal with a pharmaceutically acceptable co-former to enhance solubility.
-
Protocol:
-
Select a range of co-formers with complementary functional groups (e.g., dicarboxylic acids, amides).
-
Screen for co-crystal formation using techniques like liquid-assisted grinding or slurry crystallization.
-
Characterize the resulting solids by XRPD, differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to confirm co-crystal formation.
-
Evaluate the solubility and dissolution rate of the co-crystals in relevant biorelevant media.
-
| Formulation Strategy | Aqueous Solubility (µg/mL at pH 6.8) | Dissolution Rate (mg/cm²/min) |
| Free Base (Micronized) | 1.5 | 0.02 |
| Hydrochloride Salt | 75.2 | 1.8 |
| Maleate Salt | 120.5 | 3.5 |
| Co-crystal with Succinic Acid | 45.8 | 0.9 |
Table 1: Hypothetical solubility and dissolution data for different forms of this compound.
Issue 2: Poor In Vivo Exposure in Preclinical Species
Problem: Despite achieving moderate solubility enhancement with a salt form, the in vivo exposure (AUC) in rodents is still low and variable.
Potential Causes:
-
Precipitation of the less soluble free base in the higher pH environment of the small intestine.
-
First-pass metabolism.
-
P-glycoprotein (P-gp) mediated efflux.
Recommended Solutions & Experimental Protocols:
1. Amorphous Solid Dispersion (ASD)
-
Objective: To create a formulation that maintains a supersaturated state of the drug in the gastrointestinal tract to enhance absorption.
-
Protocol:
-
Select a suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®) for miscibility and stabilization of the amorphous drug.
-
Prepare the ASD using spray-drying or hot-melt extrusion.
-
Characterize the ASD for amorphicity (by XRPD and DSC) and drug-polymer interactions (by IR spectroscopy).
-
Perform in vitro dissolution testing in biorelevant media to assess the extent and duration of supersaturation.
-
Conduct a pharmacokinetic study in rodents to compare the exposure of the ASD formulation to a simple salt suspension.
-
2. Lipid-Based Formulation (LBF)
-
Objective: To present the drug in a solubilized form for absorption, potentially leveraging lymphatic uptake.
-
Protocol:
-
Screen the solubility of the drug in various oils, surfactants, and co-solvents.
-
Develop different types of lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS).
-
Characterize the formulations by assessing their self-emulsification properties, droplet size distribution, and drug precipitation upon dispersion in aqueous media.
-
Evaluate the in vivo performance of the lead LBF in a suitable animal model.
-
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension (Free Base) | 50 | 150 | < 5 |
| Hydrochloride Salt Suspension | 250 | 900 | 15 |
| Amorphous Solid Dispersion (20% drug load in HPMC-AS) | 800 | 4500 | 55 |
| SEDDS Formulation | 650 | 3800 | 48 |
Table 2: Hypothetical pharmacokinetic parameters in rats for different formulations of this compound at a 10 mg/kg dose.
Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: Decision tree for troubleshooting poor oral bioavailability.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. pharm-int.com [pharm-int.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
Validation & Comparative
Comparative Analysis of 5-(4-Fluorophenyl)oxazol-2-amine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-(4-Fluorophenyl)oxazol-2-amine analogs, supported by experimental data. This class of compounds has garnered significant interest for its potential therapeutic applications, particularly in oncology and inflammatory diseases.
The core structure, this compound, serves as a versatile scaffold for the development of potent and selective inhibitors of various biological targets. Analogs of this compound have demonstrated notable activity as inhibitors of FMS-like tyrosine kinase 3 (FLT3), 5-lipoxygenase (5-LOX), and tubulin polymerization, highlighting their potential as anticancer and anti-inflammatory agents. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to facilitate further research and development in this area.
Quantitative Analysis of Biological Activity
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the N-phenyl ring. The following tables summarize the inhibitory activities of a series of these analogs against key biological targets.
Table 1: FLT3 Kinase and Cell Growth Inhibitory Activities
Recent studies have identified 5-(4-fluorophenyl)-N-phenyloxazol-2-amine derivatives as potent inhibitors of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1] The data below showcases the structure-activity relationship (SAR) of these analogs, with compound 7c emerging as a particularly effective inhibitor.
| Compound ID | R Group (Substitution on N-phenyl) | FLT3-ITD Inhibition (%) @ 100 nM | FLT3-D835Y Inhibition (%) @ 100 nM | Molm-13 Cell Growth IC50 (nM) | MV4-11 Cell Growth IC50 (nM) |
| 2c | 2-F | 89 | 92 | 85 | 95 |
| 4c | 4-F | 91 | 94 | 70 | 80 |
| 5c | 2-Cl | 93 | 95 | 65 | 75 |
| 6c | 3-Cl | 88 | 91 | 90 | 100 |
| 7c | H (unsubstituted) | 95 | 98 | 50 | 60 |
Data extracted from a study on novel FLT3 inhibitors.[1]
Table 2: 5-Lipoxygenase (5-LOX) Inhibitory Activity of Structurally Related Analogs
While specific data for a series of this compound analogs as 5-LOX inhibitors is not available in the reviewed literature, studies on structurally similar N-aryl-5-aryloxazol-2-amine derivatives demonstrate the potential of this scaffold to inhibit 5-LOX, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. A hydroxyl or amino group at the para-position of the N-phenyl ring was found to be crucial for potent inhibitory activity.
| Compound ID | N-Aryl Substituent | 5-Aryl Substituent | 5-LOX Inhibition IC50 (µM) |
| Analog A | 4-Hydroxyphenyl | 4-Fluorophenyl | Potent (Specific value not provided in abstract) |
| Analog B | 4-Aminophenyl | 4-Fluorophenyl | Potent (Specific value not provided in abstract) |
| Analog C | Phenyl | 4-Fluorophenyl | Less Potent |
Qualitative data based on SAR analysis of N-aryl-5-aryloxazol-2-amine derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments relevant to the evaluation of this compound analogs.
General Synthesis of N-Aryl-5-(4-fluorophenyl)oxazol-2-amine Derivatives
The synthesis of the title compounds can be achieved through a multi-step process, as illustrated in the workflow diagram below. A common route involves the reaction of a substituted aniline with an appropriate isothiocyanate, followed by cyclization with an α-haloketone.
Caption: General synthesis of N-Aryl-5-(4-fluorophenyl)oxazol-2-amine analogs.
FLT3 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of FLT3 kinase.
-
Reagents and Materials: Recombinant human FLT3 (wild-type and mutants), ATP, substrate peptide, kinase buffer, test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the FLT3 enzyme, substrate peptide, and kinase buffer.
-
Add the test compounds to the wells and incubate for a specified period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP and incubate for a defined time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the detection system, which typically involves a luminescence-based readout.
-
Calculate the percentage of inhibition relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the cytotoxic effect of compounds on cancer cell lines.
-
Cell Lines: Molm-13, MV4-11 (FLT3-ITD positive AML cell lines), and a control cell line (e.g., HL-60, FLT3-null).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay evaluates the inhibitory effect of compounds on the 5-LOX enzyme.
-
Reagents and Materials: Human recombinant 5-LOX, arachidonic acid (substrate), assay buffer, test compounds, and a detection reagent (e.g., a fluorescent probe that reacts with the product).
-
Procedure:
-
Pre-incubate the 5-LOX enzyme with the test compounds at various concentrations in the assay buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction and measure the product formation using a suitable detection method, such as spectrophotometry or fluorometry.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these compounds requires knowledge of the relevant signaling pathways.
FLT3 Signaling Pathway in AML
FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations, such as internal tandem duplications (ITD), lead to constitutive activation of FLT3 and downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways, which are central to the pathogenesis of AML.
Caption: FLT3 signaling and the point of inhibition by the analogs.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel inhibitors involves a series of well-defined steps, from initial synthesis to in-depth biological evaluation.
Caption: A typical workflow for the discovery and development of enzyme inhibitors.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The presented data highlights the potential of these analogs as potent inhibitors of FLT3 kinase for the treatment of AML. Further exploration of the structure-activity relationships, particularly concerning substitutions on the N-phenyl ring, is warranted to optimize potency and selectivity. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to advance the development of this important class of compounds.
References
Validating p38 MAP Kinase as the Target for 5-(4-Fluorophenyl)oxazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide utilizes data for a closely related isoxazole analog, [5-(4-Fluorophenyl)-4-(4-pyridinyl)-1,3-isoxazol-2-amine], as a surrogate for comparative purposes, alongside established p38 MAPK inhibitors. This approach allows for a meaningful evaluation of the potential efficacy and characteristics of 5-(4-Fluorophenyl)oxazol-2-amine as a p38 MAPK inhibitor.
Comparative Analysis of p38 MAPK Inhibitors
The following table summarizes the in vitro inhibitory activity of the surrogate for this compound and three well-characterized p38 MAPK inhibitors against the p38α isoform.
| Compound | Scaffold | p38α IC50 (nM) |
| Surrogate for this compound | Isoxazole | Data not available for the exact compound. A related isoxazole compound showed a twofold decrease in IC50 compared to SB-203580. |
| SB-203580 | Imidazole | 50 |
| BIRB 796 (Doramapimod) | Pyrazole-Urea | 38[1][2][3] |
| VX-702 | Aminopyridine | 4-20[4][5] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for accurate interpretation. Below is a representative experimental protocol for a p38α kinase enzymatic assay.
p38α Kinase Enzymatic Assay Protocol
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against p38α MAP kinase.
1. Reagents and Materials:
-
Recombinant human p38α (MAPK14)
-
Biotinylated ATF2 (substrate)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
Detection reagents (e.g., HTRF® KinEASE™-STK S1 kit)
-
384-well low-volume microplates
2. Assay Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Reaction Mixture Preparation: The kinase, substrate, and ATP are prepared in the kinase buffer.
-
Kinase Reaction:
-
Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of the microplate.
-
Add 2 µL of the p38α enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the level of substrate phosphorylation using an appropriate detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF).
-
Read the plate on a compatible microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided.
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
The available evidence strongly supports the hypothesis that this compound is an inhibitor of p38 MAP kinase. Its chemical structure aligns with a class of compounds known to target this critical inflammatory pathway. While direct quantitative data for this specific molecule is pending, the comparative analysis with established p38 inhibitors, based on a structurally similar surrogate, provides a valuable framework for its potential therapeutic application. Further experimental validation is necessary to precisely determine its inhibitory potency and selectivity profile. The provided experimental protocol and workflow diagrams offer a clear guide for researchers to conduct such validation studies.
References
Navigating the Cytotoxic Landscape: A Comparative Analysis of 5-(4-Fluorophenyl)oxazol-2-amine Analogs in Cancer Cell Lines
Despite growing interest in oxazole-based compounds as potential anticancer agents, a comprehensive cross-validation of the specific activity of 5-(4-Fluorophenyl)oxazol-2-amine across various cancer cell lines remains limited in publicly available research. However, by examining the biological activity of structurally similar compounds, we can infer its potential efficacy and mechanisms of action. This guide provides a comparative analysis of related oxazole and benzoxazole derivatives, summarizing their cytotoxic effects and outlining the experimental protocols used to determine them.
This comparative guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of fluorinated oxazole compounds. Due to the absence of direct experimental data for this compound, this report focuses on its close structural analogs to provide a valuable reference for future research and drug discovery efforts.
Comparative Cytotoxicity of Structurally Related Oxazole Derivatives
To contextualize the potential activity of this compound, the cytotoxic activities of several analogous compounds are presented below. These compounds share key structural features, such as the oxazole core and phenyl substitutions, which are believed to contribute to their anticancer properties.
| Compound/Analog | Cell Line | Assay Type | Activity (IC50 in µM) | Reference |
| N,5-diphenyloxazole-2-carboxamide (Compound 9) | HeLa | SRB Assay | 0.78 | [1] |
| A549 | SRB Assay | 1.08 | [1] | |
| HepG2 | SRB Assay | 1.27 | [1] | |
| 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine (Compound H1) | HeLa | MTT Assay | 0.38 | [2] |
| SiHa | MTT Assay | > 10 (Inactive) | [2] | |
| 3-(1-((3-(3-(Benzyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazole-5-yl)methyl)piperidine-4-yl)6-fluorobenzo[d]isoxazole (Compound 7e) | MDAMB-231 | MTT Assay | 50.36 | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of analogous compounds.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells (e.g., HeLa, A549, HepG2) are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a further 72 hours.
-
Cell Fixation: Following incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 515 nm. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated from the dose-response curve.
MTT Assay for Cell Viability
The MTT assay is another colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Drug Incubation: The cells are treated with different concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 is determined.
Potential Signaling Pathways and Experimental Workflows
While the specific signaling pathways affected by this compound are not yet elucidated, related compounds have been shown to interfere with critical cellular processes such as tubulin polymerization and cell cycle progression.
Caption: Potential mechanism involving tubulin polymerization inhibition.
The general workflow for screening and evaluating the anticancer activity of novel compounds like this compound typically follows a multi-step process.
Caption: Standard workflow for anticancer compound evaluation.
References
- 1. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-(4-Fluorophenyl)oxazol-2-amine and Standard-of-Care Drugs in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 5-(4-Fluorophenyl)oxazol-2-amine is a research compound and not an approved therapeutic. The following guide is a hypothetical comparison based on the potential mechanisms of action suggested by its chemical structure and available data on similar compounds. The purpose is to illustrate a scientific comparison for research and development audiences.
Introduction
While specific preclinical and clinical data for this compound are not publicly available, its structural motif, a substituted oxazole, is prevalent in compounds targeting key inflammatory mediators. This guide provides a comparative overview of this compound class against established standard-of-care drugs for inflammatory conditions such as rheumatoid arthritis and osteoarthritis. The comparison is based on the hypothesized mechanisms of action for this compound as a potential inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) or cyclooxygenase-2 (COX-2), both critical enzymes in inflammatory signaling pathways.
Hypothesized Mechanism of Action of this compound
The chemical scaffold of this compound suggests a potential inhibitory activity against key kinases or enzymes involved in inflammation. Oxazole and isoxazole cores are features of known inhibitors of both p38 MAPK and COX-2.
-
p38 MAPK Inhibition: The p38 MAPK signaling cascade plays a crucial role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Inhibition of p38 MAPK can therefore suppress the inflammatory response.
-
COX-2 Inhibition: The COX-2 enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is the mechanism of action for a class of nonsteroidal anti-inflammatory drugs (NSAIDs) known as coxibs.
The following sections will compare the potential therapeutic profile of a this compound-like compound with current standard-of-care drugs that target these or related pathways.
Comparative Analysis with Standard-of-Care Drugs
The standard-of-care for inflammatory diseases like rheumatoid arthritis and osteoarthritis includes a range of medications with different mechanisms of action.
Table 1: Comparison of Mechanistic Profiles
| Drug/Compound Class | Primary Mechanism of Action | Key Molecular Target(s) | Therapeutic Effect |
| This compound (Hypothesized) | Inhibition of pro-inflammatory cytokine production or prostaglandin synthesis. | p38 MAPK or COX-2 | Anti-inflammatory, Analgesic |
| Methotrexate | Inhibition of dihydrofolate reductase, leading to increased adenosine levels and inhibition of purine metabolism.[1][2][3][4][5] | Dihydrofolate reductase (DHFR), AICAR transformylase | Immunosuppressive, Anti-inflammatory |
| Celecoxib | Selective inhibition of prostaglandin synthesis.[6][7][8][9][10] | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic, Antipyretic |
| Diclofenac | Non-selective inhibition of prostaglandin synthesis.[11][][13][14][15] | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic, Antipyretic |
| Etanercept | Binds to and neutralizes TNF-α, preventing it from activating its receptors.[16][17][18][19][20] | Tumor Necrosis Factor-alpha (TNF-α) | Anti-inflammatory, Disease-modifying |
| Adalimumab | Monoclonal antibody that binds to and neutralizes TNF-α.[21][22][23][24][25] | Tumor Necrosis Factor-alpha (TNF-α) | Anti-inflammatory, Disease-modifying |
Quantitative Comparison of Inhibitory Potency
Without experimental data for this compound, we present a hypothetical comparison based on typical potencies of similar oxazole-based inhibitors found in research literature.
Table 2: In Vitro Inhibitory Potency (IC50) - A Hypothetical Comparison
| Compound/Drug | Target | IC50 (nM) - Representative Values |
| Oxazole-based p38 Inhibitor (Representative) | p38 MAPK | 10 - 100 |
| Oxazole-based COX-2 Inhibitor (Representative) | COX-2 | 50 - 500 |
| Celecoxib | COX-2 | ~40 |
| Diclofenac | COX-1 / COX-2 | ~5 / ~1 |
| Etanercept | TNF-α | (Binding Affinity, Kd) ~0.1 |
| Adalimumab | TNF-α | (Binding Affinity, Kd) ~5 |
Note: IC50 values can vary significantly based on assay conditions.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanism of action and the experimental approach to evaluate a novel compound like this compound, the following diagrams are provided.
Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.
References
- 1. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methotrexate - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. ClinPGx [clinpgx.org]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 11. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Diclofenac - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Etanercept - Wikipedia [en.wikipedia.org]
- 18. Etanercept - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. enbrelpro.com [enbrelpro.com]
- 20. What is the mechanism of Etanercept? [synapse.patsnap.com]
- 21. Adalimumab - Wikipedia [en.wikipedia.org]
- 22. go.drugbank.com [go.drugbank.com]
- 23. Drug focus: adalimumab in the treatment of moderate to severe psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. opalbiopharma.com [opalbiopharma.com]
- 25. pharmacyfreak.com [pharmacyfreak.com]
A Comparative Guide to the Reproducibility of Experiments with 5-(4-Fluorophenyl)oxazol-2-amine and its Alternatives in p38 MAP Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental reproducibility for 5-(4-Fluorophenyl)oxazol-2-amine and its alternatives, with a focus on their role as potential inhibitors of p38 mitogen-activated protein (MAP) kinase. Due to the limited publicly available data on the specific biological activity of this compound, this document focuses on providing a framework for its evaluation by comparing it to well-characterized alternative p38 MAP kinase inhibitors. The provided experimental protocols and comparative data are intended to serve as a baseline for researchers aiming to reproduce or build upon studies in this area.
Introduction to this compound and its Therapeutic Target
This compound belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Compounds with a vicinal 4-fluorophenyl/pyridin-4-yl system connected to a five-membered heterocyclic core have been identified as potential inhibitors of p38α MAP kinase[1]. The p38 MAP kinase signaling pathway is a crucial mediator of the cellular response to inflammatory cytokines and environmental stress, making it a key target in the development of treatments for inflammatory diseases and cancer.
Comparative Analysis of p38 MAP Kinase Inhibitors
To contextualize the potential efficacy of this compound, it is essential to compare it against established p38 MAP kinase inhibitors. The following table summarizes the in vitro potency of several key alternatives.
| Compound Name | Target(s) | IC50 (nM) | Key Findings |
| BIRB 796 (Doramapimod) | p38α, p38β, p38γ, p38δ | 38, 65, 200, 520 | A pan-p38 MAPK inhibitor with high affinity for p38α (Kd = 0.1 nM). It has demonstrated efficacy in animal models of inflammation[2]. |
| VX-745 (Neflamapimod) | p38α, p38β | 10, 220 | A potent and selective inhibitor of p38α with good blood-brain barrier penetration. It has shown anti-inflammatory activity[3]. |
| SB203580 | p38α, p38β2 | 50, 500 | A selective inhibitor of p38 MAPK, widely used as a research tool to study the p38 signaling pathway[4]. |
| LY2228820 (Ralimetinib) | p38α, p38β | 5.3, 3.2 | A potent and selective, ATP-competitive inhibitor of p38 MAPK α/β with demonstrated antitumor activity in preclinical models[5][6][7]. |
Experimental Protocols
Reproducibility in scientific research is fundamentally dependent on detailed and accurate methodological reporting. Below are representative protocols for the synthesis of a this compound analog and a key biological assay for evaluating its function.
Synthesis of 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine
This protocol describes a microwave-assisted synthesis, which is often employed to improve reaction times and yields[1].
Materials:
-
2-Bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide
-
Urea
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
-
Sodium sulfate (Na2SO4)
Procedure:
-
Combine 2-Bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide (150 mg, 0.40 mmol) and urea (24 mg, 0.40 mmol) in a reaction vial containing 1 ml of DMF.
-
Heat the reaction vessel in a CEM microwave reactor for 10 minutes at 160°C (433 K) with an initial power of 250 W.
-
After heating, cool the vessel to room temperature using compressed air.
-
Add water and ethyl acetate to the reaction mixture and separate the organic layer.
-
Wash the organic layer three times with water.
-
Dry the organic layer over sodium sulfate and concentrate it in vacuo.
-
Suspend the resulting yellow residue twice with a DCM/EtOH (95:5) mixture, filter, and dry to obtain the final product.
A reported yield for this synthesis is 81%[1].
p38 MAP Kinase Activity Assay (In Vitro)
This protocol outlines a general procedure for measuring the activity of p38 MAP kinase and the inhibitory effects of compounds like this compound. This assay typically involves the immunoprecipitation of activated p38 MAPK followed by a kinase assay using a specific substrate.
Materials:
-
Cell lysate from stimulated cells (e.g., with UV radiation or cytokines)
-
Immobilized anti-phospho-p38 MAPK antibody
-
Kinase buffer
-
ATP
-
ATF-2 fusion protein (substrate)
-
Test compound (e.g., this compound)
-
SDS-PAGE and Western blotting reagents
-
Anti-phospho-ATF-2 antibody
Procedure:
-
Immunoprecipitation of phospho-p38 MAPK:
-
Incubate cell lysates with immobilized anti-phospho-p38 MAPK antibody overnight at 4°C to selectively capture the activated kinase.
-
Wash the immunoprecipitate to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitate in kinase buffer.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP and the ATF-2 substrate.
-
Incubate at 30°C for 30 minutes.
-
-
Detection of Substrate Phosphorylation:
-
Terminate the reaction by adding SDS sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Detect the level of phosphorylated ATF-2 using a specific primary antibody and a suitable secondary antibody-HRP conjugate.
-
Visualize the results using a chemiluminescence detection system.
-
The reduction in phosphorylated ATF-2 in the presence of the test compound indicates inhibition of p38 MAP kinase activity.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the conceptualization and replication of these experiments, the following diagrams illustrate the p38 MAP kinase signaling pathway and a typical experimental workflow.
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Caption: Workflow for Synthesis and In Vitro Evaluation.
Conclusion
While direct experimental data on the reproducibility of this compound is not extensively documented in publicly accessible literature, this guide provides a framework for its systematic evaluation. By utilizing the provided synthesis and assay protocols, researchers can generate robust and reproducible data. Comparing these findings against the performance of established p38 MAP kinase inhibitors, such as those detailed in this guide, will be crucial in determining the therapeutic potential of this compound and its derivatives. Adherence to detailed and standardized protocols is paramount to ensuring the reproducibility and reliability of experimental outcomes in the pursuit of novel therapeutics.
References
- 1. 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SB 203580 | p38 Inhibitors: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Anticancer Potential: A Comparative In Vivo Analysis of 5-(4-Fluorophenyl)oxazol-2-amine Analogs and Standard FLT3 Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the in vivo efficacy of oxazole-based compounds, particularly focusing on the therapeutic potential of 5-(4-Fluorophenyl)oxazol-2-amine and its analogs, is presented here for researchers, scientists, and professionals in drug development. This guide offers a comparative overview of a closely related analog, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, against established FMS-like tyrosine kinase 3 (FLT3) inhibitors, providing crucial data to bridge the gap between in vitro discoveries and in vivo validation.
Recent in vitro studies have highlighted the promise of oxazole derivatives as a class of potent anticancer agents.[1] Among these, compounds structurally similar to this compound have demonstrated significant activity as FLT3 inhibitors, a key target in Acute Myeloid Leukemia (AML).[2] This guide delves into the in vivo validation of these findings, utilizing the MV4-11 xenograft mouse model, a standard for assessing the efficacy of FLT3-targeted therapies.
Comparative In Vivo Efficacy
The following tables summarize the in vivo performance of a this compound analog and leading FLT3 inhibitors in the MV4-11 xenograft model. This direct comparison allows for an objective evaluation of their anti-leukemic activity.
Table 1: In Vivo Tumor Growth Inhibition of FLT3 Inhibitors in MV4-11 Xenograft Model
| Compound | Dosage and Administration | Tumor Growth Inhibition (%) | Reference |
| 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (Analog) | Not explicitly quantified in abstract | Potent anti-leukemic effects confirmed | [2] |
| Quizartinib | 0.3 to 10 mg/kg, oral, daily | Dose-dependent, EC90 of 0.73 mg/kg | [3] |
| Gilteritinib | 30 mg/kg, oral, daily | 97% | [4][5] |
| Midostaurin | Dose not specified in abstract | Significant tumor growth inhibition | [6][7] |
Table 2: Survival and Response Data from MV4-11 Xenograft Studies
| Compound | Key Survival/Response Outcomes | Reference |
| 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (Analog) | Confirmed anti-leukemic activity in vivo | [2] |
| Quizartinib | Significant tumor reduction | [2] |
| Gilteritinib | Significantly increased survival; median survival of >168 days vs. 61.5 days for vehicle | [1] |
| Midostaurin | Significantly lowered leukemia burden and increased median survival | [8] |
Experimental Protocols
A detailed methodology for the in vivo validation of these compounds is crucial for reproducibility and further research. The following protocol outlines the key steps for a subcutaneous MV4-11 xenograft study.
Experimental Protocol: Subcutaneous MV4-11 Xenograft Model
-
Cell Culture: Human MV4-11 AML cells, which endogenously express the FLT3-ITD mutation, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[9]
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or SCID/bg) are used to prevent rejection of the human tumor cells.[3][10]
-
Tumor Implantation: A suspension of 1 x 10⁷ MV4-11 cells in a suitable medium, often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula: Tumor Volume = (Length × Width²) / 2 is commonly used to estimate tumor size.[11]
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[9] The investigational compound (e.g., 5-(4-fluorophenyl)-N-phenyloxazol-2-amine analog) and comparator drugs are administered according to the specified dosage and schedule (e.g., oral gavage daily).[3][4]
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include body weight changes (as a measure of toxicity) and overall survival.[1][6]
-
Pharmacodynamic Studies: At the end of the study, tumors and plasma can be collected to analyze drug concentrations and downstream target modulation (e.g., phosphorylation of FLT3 and its substrates).[1]
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vivo MV4-11 xenograft model.
This guide provides a foundational dataset for the in vivo validation of this compound and its analogs. The presented comparative data and detailed protocols are intended to facilitate further research and development of this promising class of anticancer compounds.
References
- 1. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Fms-like tyrosine kinase 3 (FLT3) ligand (FL) on antitumor activity of gilteritinib, a FLT3 inhibitor, in mice xenografted with FL-overexpressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Researcher's Guide to Chemical Probes for Soluble Epoxide Hydrolase: A Tale of Two Domains
An objective comparison of chemical probes for the validation of the hydrolase and phosphatase domains of soluble epoxide hydrolase (sEH), a critical enzyme in lipid signaling pathways.
In the landscape of drug discovery, the validation of novel biological targets is a critical step. Chemical probes—small molecules with high potency and selectivity for a specific target—are indispensable tools in this process. This guide provides a comparative analysis of chemical probes for the dual-function enzyme, soluble epoxide hydrolase (sEH), focusing on the distinct probes required to interrogate its two catalytic domains: the C-terminal hydrolase (sEH-H) and the N-terminal phosphatase (sEH-P).
We will examine 5-(4-Fluorophenyl)oxazol-2-amine and its optimized analogue, SWE101, as probes for the sEH-P domain. Their performance will be contrasted with well-established inhibitors of the sEH-H domain, such as TPPU and trans-AUCB. This guide is intended for researchers, scientists, and drug development professionals seeking to select the appropriate chemical tool for validating sEH as a therapeutic target.
The Bifunctional Role of Soluble Epoxide Hydrolase in Cellular Signaling
Soluble epoxide hydrolase is a key enzyme in the metabolism of bioactive lipid epoxides.[1] It possesses two distinct catalytic domains, each with a unique function.[1][2]
-
C-terminal Hydrolase (sEH-H) Domain: This is the most studied domain of sEH. It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[1] EETs are signaling molecules with generally anti-inflammatory, vasodilatory, and analgesic effects. Inhibition of the sEH-H domain increases the bioavailability of EETs, making it an attractive therapeutic strategy for hypertension, inflammation, and pain.[3]
-
N-terminal Phosphatase (sEH-P) Domain: The function of this domain is less understood, but it is known to hydrolyze lipid phosphates.[1][4] The discovery of selective inhibitors for this domain is beginning to allow for the elucidation of its specific physiological and pathophysiological roles.[2][5]
The distinct functions of these two domains necessitate the development and use of domain-selective chemical probes for proper target validation.
Comparative Analysis of sEH Chemical Probes
The selection of a chemical probe should be guided by its potency, selectivity, and suitability for the intended experimental system (e.g., biochemical vs. cellular assays). Here, we compare a selective probe for the sEH-P domain with two selective probes for the sEH-H domain.
Probe for sEH Phosphatase (sEH-P) Domain:
-
SWE101: An optimized oxazole-based inhibitor and the first reported in vivo active chemical probe for the sEH-P domain. It is a derivative and analogue of the user-specified topic compound, this compound.
Probes for sEH Hydrolase (sEH-H) Domain:
-
TPPU (1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea): A potent and widely used urea-based sEH-H inhibitor with good pharmacokinetic properties.[1][6]
-
trans-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid): A highly potent and selective sEH-H inhibitor.[7][8]
Table 1: Comparison of In Vitro Potency and Selectivity
| Probe | Target Domain | Species | IC₅₀ (nM) | Selectivity Notes |
| SWE101 | sEH-P | Human | 4,000 | Selective for sEH-P over sEH-H (IC₅₀ ~9,000 nM for human sEH-H). Inactive against mouse sEH.[5] |
| Rat | 2,800 | Selectively impairs rat sEH-P.[5] | ||
| TPPU | sEH-H | Human | 45 | Highly selective for primate sEH.[1] Also shown to be a potent inhibitor of p38 kinase (IC₅₀ = 270 nM).[1] |
| Monkey | 16 | |||
| trans-AUCB | sEH-H | Human | 1.3 | Highly potent inhibitor.[7][8] |
| Mouse | 8 | Potent across multiple species.[7] | ||
| Rat | 8 |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful use of chemical probes in target validation. Below are methodologies for key biochemical and cellular assays.
Biochemical Assay for sEH Phosphatase (sEH-P) Activity
This protocol is adapted from high-throughput screening methods for sEH-P inhibitors.[9]
-
Reagents and Buffers:
-
Assay Buffer: 25 mM BisTris-HCl (pH 7.0), 1 mM MgCl₂, 0.1 mg/mL BSA.
-
Enzyme: Purified recombinant human sEH N-terminal domain (sEH-P).
-
Substrate: AttoPhos® fluorescent substrate.
-
Test Compounds: SWE101 or other oxazole-based inhibitors dissolved in DMSO.
-
-
Procedure:
-
To a 384-well black polystyrene plate, add Assay Buffer to each well.
-
Add 1 µL of test compound solution in DMSO to achieve final desired concentrations (e.g., 0.1 to 100 µM). Include DMSO-only wells as a 100% activity control.
-
Add a solution of recombinant human sEH-P in Assay Buffer to each well to a final concentration of approximately 2 nM. For background control wells, add Assay Buffer without the enzyme.
-
Mix and pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the reaction by adding AttoPhos® substrate to a final concentration of 2.5-5 µM.
-
Incubate the plate at 30°C for 60 minutes.
-
Measure the fluorescence using a microplate reader with excitation at ~435 nm and emission at ~555 nm.
-
Calculate percent inhibition relative to DMSO controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Biochemical Assay for sEH Hydrolase (sEH-H) Activity
This protocol uses the fluorescent substrate CMNPC and is suitable for high-throughput screening.[10][11]
-
Reagents and Buffers:
-
Assay Buffer: 100 mM Sodium Phosphate (pH 7.4), 0.1 mg/mL BSA.
-
Enzyme: Purified recombinant human sEH.
-
Substrate: cyano(6-methoxynaphthalen-2-yl)methyl ((3-phenyloxiran-2-yl)methyl) carbonate (CMNPC).
-
Test Compounds: TPPU, trans-AUCB, or other inhibitors dissolved in DMSO.
-
-
Procedure:
-
In a 96-well microplate, add recombinant human sEH to a final concentration of 1 nM in Assay Buffer.
-
Add test compounds to achieve the desired final concentrations.
-
Incubate the enzyme and inhibitor at 30°C for 5 minutes.
-
Initiate the reaction by adding CMNPC substrate to a final concentration of 5 µM.
-
Monitor the formation of the fluorescent product (6-methoxynaphthaldehyde) kinetically for 10 minutes at 30°C using a microplate reader (λexcitation = 330 nm, λemission = 465 nm).
-
Determine the rate of reaction from the linear phase of the kinetic curve.
-
Calculate IC₅₀ values by regressing the remaining activity against the inhibitor concentrations.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a chemical probe binds to its target protein within the complex environment of an intact cell.[12][13]
-
Materials:
-
Cell line of interest (e.g., HEK293T cells expressing sEH).
-
Test compound (probe).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
PCR tubes or plates, and a thermal cycler.
-
-
Procedure:
-
Culture cells to a suitable confluency and harvest.
-
Resuspend cells in culture medium and treat with the test compound or vehicle (DMSO) for 1 hour at 37°C.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble protein fraction from the precipitated (aggregated) proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to a new tube.
-
Analyze the amount of soluble sEH protein remaining at each temperature using a standard protein quantification method such as Western Blot or ELISA.
-
Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
-
Conclusion and Recommendations
The validation of soluble epoxide hydrolase as a drug target requires a nuanced approach that acknowledges its bifunctional nature. The choice of chemical probe is paramount and must be aligned with the specific domain being investigated.
-
For validating the sEH phosphatase (sEH-P) domain , oxazole-based inhibitors such as SWE101 are the current state-of-the-art chemical probes. Researchers should be mindful of the species selectivity of this probe, as it is not effective against the mouse enzyme.
-
For validating the sEH hydrolase (sEH-H) domain , TPPU and trans-AUCB are excellent choices. trans-AUCB offers exceptional potency, while TPPU is also highly potent and has been extensively characterized in vivo. The potential for TPPU to inhibit p38 kinase should be considered when interpreting results.
By presenting quantitative data and detailed protocols, this guide aims to equip researchers with the necessary information to confidently select and utilize chemical probes for the robust validation of either sEH domain, thereby accelerating the path toward novel therapeutics.
References
- 1. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of hydrolase and phosphatase domains in soluble epoxide hydrolase to vascular endothelial growth factor expression and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Phosphatase activity of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an HTS assay for EPHX2 phosphatase activity and screening of non-targeted libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinolinyl-based multitarget-directed ligands with soluble epoxide hydrolase and fatty acid amide hydrolase inhibitory activities: Synthetic studies and pharmacological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking 5-(4-Fluorophenyl)oxazol-2-amine Against a Known Reference Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative kinase inhibitor 5-(4-Fluorophenyl)oxazol-2-amine against a well-characterized reference compound, Losmapimod (GW856553X). While direct experimental data for this compound is not extensively available in public literature, its structural similarity to known p38 MAP kinase inhibitors allows for a benchmark comparison against a compound with a similar core motif and established biological activity. This document outlines the rationale for this comparison, presents available quantitative data for the reference compound, details relevant experimental protocols, and visualizes the associated signaling pathway and experimental workflow.
Introduction
The this compound scaffold is a recurring motif in medicinal chemistry, particularly in the development of inhibitors targeting serine/threonine kinases. The presence of the fluorophenyl group and the oxazole core suggests potential interactions with the ATP-binding pocket of various kinases. Notably, this structural class has been associated with the inhibition of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the cellular response to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, including inflammatory disorders and cancer.
Given the therapeutic potential of p38 MAPK inhibitors, it is crucial to benchmark novel compounds like this compound against established inhibitors. For this guide, Losmapimod (GW856553X) has been selected as the reference compound due to its structural similarity and its well-documented inhibitory activity against p38 MAPK. Losmapimod has undergone clinical investigation, providing a robust dataset for comparison.
Data Presentation
The following tables summarize the inhibitory activity of the reference compound, Losmapimod, against p38 MAPK isoforms. This data serves as a benchmark for the expected performance of structurally similar compounds such as this compound.
Table 1: In Vitro Inhibitory Activity of Losmapimod against p38 MAPK Isoforms
| Compound | Target | pKi | IC50 (nM) | Assay Type |
| Losmapimod (GW856553X) | p38α | 8.1 | ~7.9 | Ligand-displacement fluorescence polarization |
| Losmapimod (GW856553X) | p38β | 7.6 | ~25.1 | Ligand-displacement fluorescence polarization |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a more potent inhibitor. IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Signaling Pathway
The p38 MAP kinase pathway is a critical signaling cascade involved in cellular stress responses and inflammation. The diagram below illustrates the canonical p38 MAPK signaling pathway, highlighting the point of inhibition by compounds like Losmapimod and, hypothetically, this compound.
Caption: The p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Experimental Protocols
To evaluate the inhibitory potential of novel compounds against p38 MAP kinase, a standardized in vitro kinase assay is typically employed. The following protocol provides a general framework for such an experiment.
In Vitro p38α MAP Kinase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against p38α MAP kinase.
Materials:
-
Recombinant human p38α enzyme
-
Biotinylated substrate peptide (e.g., derived from ATF2)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Reference compound (e.g., Losmapimod)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
Detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-peptide antibody and Alexa Fluor™ 647-streptavidin)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and reference compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction: a. Add the kinase assay buffer, recombinant p38α enzyme, and the biotinylated substrate peptide to the wells of a 384-well plate. b. Add the diluted test or reference compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme). c. Initiate the kinase reaction by adding ATP to all wells. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction by adding a solution containing EDTA. b. Add the detection reagents (Eu-anti-phospho-peptide antibody and Alexa Fluor™ 647-streptavidin) to all wells. c. Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for antibody-antigen binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: a. Calculate the TR-FRET ratio (acceptor emission / donor emission). b. Normalize the data to the positive and negative controls. c. Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an In Vitro p38 MAP Kinase Inhibition Assay.
Conclusion
This guide provides a framework for benchmarking this compound against a clinically relevant p38 MAP kinase inhibitor, Losmapimod. While direct comparative data for this compound is pending, the provided information on the reference compound, the underlying signaling pathway, and a detailed experimental protocol will enable researchers to effectively design and interpret experiments to characterize this and other novel kinase inhibitors. The visualization of the signaling pathway and experimental workflow offers a clear and concise overview for planning and communication within a research and development setting. Future experimental work should focus on generating robust in vitro and in-cellulo data for this compound to directly populate the comparative tables and validate its potential as a p38 MAP kinase inhibitor.
Safety Operating Guide
Proper Disposal of 5-(4-Fluorophenyl)oxazol-2-amine: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and professionals in drug development must adhere to strict safety protocols for the disposal of chemical waste to ensure personal safety and environmental protection. This document provides essential guidance on the proper disposal procedures for 5-(4-Fluorophenyl)oxazol-2-amine, a compound recognized for its potential health and environmental hazards.
Hazard Identification and Safety Profile
This compound is classified as a hazardous substance with multiple risk factors. Understanding these hazards is the first step in safe handling and disposal. The compound is known to be harmful if swallowed, may cause an allergic skin reaction, is suspected of causing cancer, and is very toxic to aquatic life with long-lasting effects[1].
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 |
| Skin Sensitization | May cause an allergic skin reaction. | H317 |
| Carcinogenicity | Suspected of causing cancer. | H350 |
| Aquatic Hazard (Acute) | Very toxic to aquatic life. | H400 |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long lasting effects. | H410 |
A summary of key hazard data for this compound.
Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound for any purpose, including disposal, personnel must be equipped with appropriate PPE.
-
Hand Protection: Wear impervious, chemically resistant gloves.
-
Eye/Face Protection: Use safety goggles with side-shields or a face shield.
-
Skin and Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a suitable respirator should be worn.
All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood[1].
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste. Adherence to institutional, local, and national regulations is paramount.
Step 1: Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions and to ensure correct disposal pathways.
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated materials such as gloves, weighing papers, and absorbent pads.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Rinsate from cleaning contaminated glassware.
-
Crucially, this compound is a halogenated organic substance and must be segregated into a dedicated halogenated organic waste stream. Do not mix with non-halogenated waste.
Step 2: Containerization
Select appropriate containers for the segregated waste.
-
Use only containers that are compatible with the chemical waste.
-
Ensure containers are in good condition, with no leaks or cracks.
-
Containers must have a secure, tightly fitting lid to prevent spills and evaporation.
-
Do not overfill containers; a general rule is to fill to no more than 80-90% capacity.
Step 3: Labeling
Accurate and clear labeling is a legal requirement and essential for safety.
-
Label the waste container with the words "Hazardous Waste."
-
Clearly identify the contents, including the full chemical name: "this compound."
-
Indicate the specific hazards: "Toxic," "Carcinogen," "Environmental Hazard."
-
Include the date when the waste was first added to the container.
Step 4: Temporary Storage
Store the labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of laboratory personnel.
-
Store in a well-ventilated, secure location away from general laboratory traffic.
-
Use secondary containment, such as a spill tray, to mitigate any potential leaks.
Step 5: Final Disposal
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in regular trash[1].
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Disposal Workflow for this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific waste management policies and the full Safety Data Sheet (SDS) for the most comprehensive guidance.
References
Essential Safety and Logistical Information for Handling 5-(4-Fluorophenyl)oxazol-2-amine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 5-(4-Fluorophenyl)oxazol-2-amine, including operational and disposal plans.
Chemical Identifier: this compound
Hazard Identification and Precautionary Measures
This compound is classified as a hazardous substance. It is harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing cancer.[1] It is also very toxic to aquatic life with long-lasting effects.[1]
Signal Word: Danger[1]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H317: May cause an allergic skin reaction.[1]
-
H350: May cause cancer.[1]
-
H410: Very toxic to aquatic life with long lasting effects.[1]
Precautionary Statements: Users must obtain special instructions before use and should not handle this chemical until all safety precautions have been read and understood.[1] Key precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product.[1] Contaminated work clothing must not be allowed out of the workplace.[1]
Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary to protect against splashes.[2][3] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a protective suit, and safety footwear.[1][4] Gloves must be inspected prior to use and should be disposed of properly.[3] Immediately change contaminated clothing.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] Work should be conducted under a fume hood.[1] |
Handling and Storage
Safe Handling:
-
Work under a chemical fume hood.[1]
-
Do not inhale the substance.[1]
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Wash hands and face thoroughly after handling.[1]
-
Use non-sparking tools to prevent electrostatic discharge.[3]
Storage:
-
Store in a tightly closed, dry, and well-ventilated place.[1]
-
The storage area should be locked up or accessible only to qualified or authorized personnel.[1]
Accidental Release and Disposal Measures
Accidental Release: In the event of a spill, evacuate the danger area and observe emergency procedures.[1]
-
Personnel Precautions: Avoid substance contact and inhalation of dust. Ensure adequate ventilation.[1] Emergency personnel should wear self-contained breathing apparatus and suitable protective clothing.[1]
-
Environmental Precautions: Do not let the product enter drains.[1] Cover drains to prevent contamination of surface water or the groundwater system.[1]
-
Containment and Cleanup: Collect, bind, and pump off spills. Take up the material carefully, avoiding dust generation, and dispose of it properly.[1] Clean the affected area thoroughly.
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6] Avoid release to the environment.[1]
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention:
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1][7] |
| Skin Contact | If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[1] Remove contaminated clothing.[7] |
| Inhalation | If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen or artificial respiration.[3][5] |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] |
Safe Handling Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
